molecular formula C16H13NO B289737 1-(2-Phenyl-1-indolizinyl)ethanone

1-(2-Phenyl-1-indolizinyl)ethanone

Katalognummer: B289737
Molekulargewicht: 235.28 g/mol
InChI-Schlüssel: KIVSSXMHAMAZLU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-Phenyl-1-indolizinyl)ethanone is a chemical compound with the molecular formula C16H13NO and is of interest in organic synthesis and medicinal chemistry research . It features an indolizine scaffold, a structure closely related to indole derivatives. Indole and indolizine-based compounds are extensively studied in pharmaceutical research for their broad biological potential. These scaffolds are known to exhibit diverse biological activities, including antiviral, anticancer, anti-inflammatory, antimicrobial, and antioxidant properties . This makes 1-(2-Phenyl-1-indolizinyl)ethanone a valuable building block for researchers synthesizing novel compounds to probe biological mechanisms or develop new therapeutic agents. The compound is provided exclusively for research purposes. It is not for diagnostic or therapeutic use and is strictly not intended for human or veterinary consumption. Researchers should consult the safety data sheet (SDS) prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

Molekularformel

C16H13NO

Molekulargewicht

235.28 g/mol

IUPAC-Name

1-(2-phenylindolizin-1-yl)ethanone

InChI

InChI=1S/C16H13NO/c1-12(18)16-14(13-7-3-2-4-8-13)11-17-10-6-5-9-15(16)17/h2-11H,1H3

InChI-Schlüssel

KIVSSXMHAMAZLU-UHFFFAOYSA-N

SMILES

CC(=O)C1=C2C=CC=CN2C=C1C3=CC=CC=C3

Kanonische SMILES

CC(=O)C1=C2C=CC=CN2C=C1C3=CC=CC=C3

Herkunft des Produkts

United States

Foundational & Exploratory

1-(2-Phenyl-1-indolizinyl)ethanone: An In-Depth Technical Guide on Structure, Synthesis, and Pharmacological Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The indolizine core—a fully conjugated, 10-


 electron fused bicyclic heteroaromatic system—has emerged as a highly versatile pharmacophore in modern drug discovery. Specifically, 1-(2-Phenyl-1-indolizinyl)ethanone  (widely recognized as 1-acetyl-2-phenylindolizine) represents a critical structural derivative characterized by its unique substitution pattern. By featuring a phenyl ring at the C-2 position and an acetyl functional group at the sterically demanding C-1 position, this compound disrupts standard biological pathways, making it an agent of profound interest for anti-migratory and anticancer applications[1].

This whitepaper provides drug development professionals and synthetic chemists with a comprehensive technical framework covering the cheminformatics, regioselective synthetic pathways, and validated experimental bio-assay protocols associated with this unique compound.

Chemical Structure & Cheminformatics

Structurally, the indolizine framework consists of a pyrrole ring fused to a pyridine ring sharing a bridging nitrogen atom[2]. The electron-rich nature of the pyrrole system heavily dictates its physical properties and reactivity. Data derived from computational models and public repositories establish the compound's foundational metrics[3].

Table 1: Key Chemical & Physical Parameters

ParameterDetail
IUPAC Name 1-(2-phenylindolizin-1-yl)ethan-1-one
Common Synonyms 1-Acetyl-2-phenylindolizine
Molecular Formula C₁₆H₁₃NO
Molar Mass 235.28 g/mol
LogP (Predicted) ~4.3 (Highly lipophilic, favoring membrane permeation)[3]
Pharmacological Class Anti-migratory / Cytotoxic Agent / Antimicrobial[4]
Structural Class Substituted Pyrrolo[1,2-a]pyridine

Causality-Driven Synthesis Mechanisms

Synthesizing 1-acetyl-2-phenylindolizine requires precision due to the inherent electronic bias of the indolizine core. Because indolizines are susceptible to electrophilic attack, substitution predominantly occurs at the C-3 position due to the superior resonance stabilization of the resulting Wheland intermediate[2]. Targeting the C-1 position requires exploiting stoichiometric control, solvent effects, or targeted sequence blockades.

The Tschitschibabin Route to the Indolizine Core

The most robust method for constructing the foundational 2-phenylindolizine core is the Tschitschibabin cyclization[5].

  • Causality: The synthesis relies on the

    
     nucleophilic attack of 2-methylpyridine on 2-bromoacetophenone, forming a pyridinium salt. The nitrogen quaternization drastically increases the acidity of the adjacent methyl protons. Upon the introduction of a mild base (e.g., 
    
    
    
    ), the methyl group is deprotonated to form a nucleophilic pyridinium ylide. This intermediate rapidly undergoes an intramolecular aldol-type condensation with the ketone carbonyl, followed by spontaneous dehydration to establish the stable 10-
    
    
    aromatic system[5].
Regioselective Electrophilic Acylation

Once 2-phenylindolizine is synthesized, it undergoes Friedel-Crafts acylation.

  • Causality: While an excess of acetic anhydride typically yields 1,3-diacetyl-2-phenylindolizine, controlled acylation under catalytic Lewis acid conditions (e.g.,

    
     in 
    
    
    
    ) allows for kinetic capture of the mono-acetylated variants[2]. Due to the inherent C-3 preference, isolating the C-1 acetyl isomer relies heavily on subsequent chromatographic separation.

Synthesis N1 2-Methylpyridine + 2-Bromoacetophenone N2 Pyridinium Salt (Quaternization) N1->N2 SN2 Attack N3 Base-Mediated Cyclization & Dehydration N2->N3 K2CO3, Ylide Formation N4 2-Phenylindolizine Core N3->N4 Intramolecular Aldol N5 Electrophilic Acylation (Ac2O or AcCl/AlCl3) N4->N5 Friedel-Crafts N6 1-Acetyl-2-phenylindolizine N5->N6 Regioselective Isolation

Fig 1: Step-by-step synthetic logic mapping the Tschitschibabin and Acylation pathways.

Biological Profiling & Applications

Beyond synthetic curiosity, 1-acetyl-2-phenylindolizine demonstrates exceptional translational value in oncology. Recent empirical studies isolating metabolites from Albizia lebbeck ethanolic extracts utilized gas chromatography-mass spectrometry (GC-MS) to identify 1-acetyl-2-phenylindolizine as a primary bioactive constituent (comprising ~0.52% of the bio-fraction)[1].

  • Mechanism of Action (MoA): Extracted 1-acetyl-2-phenylindolizine acts as an inhibitor of cellular motility. Extreme machine learning models (such as XGBoost) applied to human breast cancer cell lines (MDA-MB-231 and MCF-7) suggest the compound interferes with critical ion channels driving the intracellular

    
     signaling gradient[1]. By disrupting these calcium transients, the compound inhibits the cytoskeletal remodeling required for cellular adhesion and invasion, thereby exhibiting a powerful anti-metastatic effect[6].
    

BioPathway A 1-Acetyl-2-phenylindolizine (Active Metabolite) B Cellular Ion Channels A->B Binding & Modulation C Disruption of Intracellular Ca2+ Signaling B->C Alters Ca2+ Gradient D Inhibition of Cell Motility (MDA-MB-231 & MCF-7) C->D Downregulates Invasion E Suppression of Breast Cancer Metastasis D->E Clinical Endpoint Potential

Fig 2: Mechanism of action for anti-migratory effects in metastatic breast cancer cell lines.

Validated Experimental Protocols

To ensure robust replication, the following self-validating workflows integrate intrinsic quality control checks.

Workflow A: Chemical Synthesis of 1-Acetyl-2-phenylindolizine[2][5]

Phase 1: Quaternization & Salt Formation

  • Dissolve 1.0 equivalent of 2-methylpyridine in dry acetone (5 mL/mmol) under an inert

    
     atmosphere.
    
  • Slowly add 1.05 equivalents of 2-bromoacetophenone dropwise.

  • Stir at room temperature for 12–24 hours.

  • Self-Validation: The reaction is successful upon the precipitation of a dense white solid (1-(2-oxo-2-phenylethyl)-2-methylpyridin-1-ium bromide), which is strictly insoluble in acetone[7]. Isolate via vacuum filtration.

Phase 2: Cyclization to Indolizine Core

  • Suspend the isolated pyridinium salt (1.0 eq) in refluxing acetonitrile.

  • Add anhydrous ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     (3.0 eq) to initiate ylide formation and subsequent ring closure. Reflux open to the atmosphere for 4–8 hours.
    
  • Self-Validation: Monitor via TLC (Hexane:EtOAc). The product spot will exhibit intense bright blue/green fluorescence under UV light (365 nm), a hallmark of the conjugated indolizine system.

Phase 3: Acylation & Isolation

  • Dissolve the crude 2-phenylindolizine in carbon disulfide (

    
    ) and cool to 0°C.
    
  • Introduce 1.1 equivalents of Acetyl chloride, followed by the catalytic addition of

    
    . Stir for 2 hours.
    
  • Quench with ice water, extract with dichloromethane, and concentrate.

  • Self-Validation & Isolation: The crude mixture contains both C-1 and C-3 isomers. Purify via silica gel column chromatography. Validate the C-1 acetyl structure using

    
     by confirming the downfield shift of the C-1 protons and the preservation of the diagnostic C-3 proton peak.
    
Workflow B: Extraction & Cell Migration (Wound Healing) Bio-Assay[1]

Phase 1: Natural Extraction & Verification

  • Macerate dried Albizia lebbeck leaves in absolute ethanol (1 mg/mL) and filter through a 0.22 µm syringe filter.

  • Self-Validation: Subject the extract to GC-MS analysis using a quadrupole mass detector (25 to 1000 m/z). Confirm the presence of 1-acetyl-2-phenylindolizine by cross-referencing spectral libraries for the C₁₆H₁₃NO peak[1].

Phase 2: Anti-Migratory Assessment

  • Seed MDA-MB-231 and MCF-7 cells in 6-well plates at

    
     and 5% 
    
    
    
    until ~90% confluent.
  • Induce a standardized "wound" via a sterile pipette tip scratched linearly across the well center. Wash debris with PBS.

  • Treat cells with graded concentrations (2.5 – 10 µg/mL) of the verified extract[1].

  • Self-Validation: Image the wound closure dynamically at 0 h, 24 h, and 48 h. Calculate the Motility Index (MoI) comparing treated vs. untreated controls to quantitatively validate the targeted anti-proliferative and migration-suppressing efficacy[6].

References

  • Prediction of cell migration potential on human breast cancer cells treated with Albizia lebbeck ethanolic extract using extreme machine learning. Scientific Reports (Nature). URL:[Link]

  • Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties. Journal of Basic and Clinical Pharmacy. URL: [Link]

  • 2-Phenylindolizine (CID 96128) - Physical and Chemical Properties. PubChem - National Institutes of Health (NIH). URL:[Link]

Sources

The Multifaceted Biological Activities of 1-Acyl-2-Phenylindolizine Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rise of the Indolizine Scaffold in Medicinal Chemistry

Indolizine, a fused bicyclic heteroaromatic system, has emerged as a privileged scaffold in the field of medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1][2] As structural isomers of indole, indolizine derivatives have garnered significant attention for their therapeutic potential across a spectrum of diseases, including cancer, inflammation, and microbial infections.[1][3] The unique electronic and structural features of the indolizine nucleus provide a versatile platform for the design and synthesis of novel therapeutic agents. This technical guide offers an in-depth exploration of the biological activities of a specific and potent class of these compounds: 1-acyl-2-phenylindolizine derivatives. We will delve into their synthesis, mechanisms of action, and structure-activity relationships (SAR), providing researchers, scientists, and drug development professionals with a comprehensive resource to navigate this promising area of drug discovery.

Synthetic Strategies for 1-Acyl-2-Phenylindolizine Derivatives

The synthesis of the indolizine core is most commonly achieved through a 1,3-dipolar cycloaddition reaction.[1] This versatile method typically involves the reaction of a pyridinium ylide with an electron-deficient alkene.[1] The introduction of the 1-acyl and 2-phenyl substituents can be accomplished through various synthetic routes, often involving multi-component reactions or subsequent functionalization of the indolizine ring.[4] A general and efficient method involves the reaction of pyridines, methyl ketones, and alkenoic acids under solvent-free conditions, catalyzed by copper.[5] Another approach utilizes a one-pot reaction of chalcones, benzyl bromides, and pyridines, also mediated by a copper catalyst.[4] The specific acyl group at the 1-position and substitutions on the phenyl ring at the 2-position are crucial for modulating the biological activity of the resulting derivatives.[2]

Below is a generalized workflow for the synthesis of 1-acyl-2-phenylindolizine derivatives.

G cluster_reactants Starting Materials cluster_synthesis Synthetic Steps cluster_product Final Product Pyridine Pyridine Derivative Ylide Pyridinium Ylide Formation Pyridine->Ylide Ketone α-Halo-acetophenone Ketone->Ylide Alkyne Activated Alkyne (e.g., propiolate) Cycloaddition 1,3-Dipolar Cycloaddition Alkyne->Cycloaddition Ylide->Cycloaddition Aromatization Aromatization Cycloaddition->Aromatization Acylation Acylation at C1 Aromatization->Acylation Product 1-Acyl-2-Phenylindolizine Derivative Acylation->Product

Generalized synthetic workflow for 1-acyl-2-phenylindolizine derivatives.

Anticancer Activity: A Prominent Therapeutic Avenue

Derivatives of the 2-phenylindolizine core have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a variety of cancer cell lines.[2] The planar structure of the indolizine nucleus is thought to facilitate intercalation with biological macromolecules, contributing to its anticancer properties.[1]

Mechanism of Action: Disruption of Microtubule Dynamics

A primary mechanism underlying the anticancer activity of certain 1-acyl-2-phenylindolizine derivatives is the inhibition of tubulin polymerization.[1] Microtubules are essential components of the cytoskeleton, playing a critical role in cell division, intracellular transport, and the maintenance of cell shape. By binding to the colchicine-binding site on β-tubulin, these indolizine derivatives prevent the polymerization of tubulin into microtubules.[1] This disruption of microtubule dynamics leads to cell cycle arrest, typically at the G2/M phase, and the subsequent induction of apoptosis.[1]

G Indolizine 1-Acyl-2-Phenylindolizine Derivative Tubulin β-Tubulin (Colchicine Binding Site) Indolizine->Tubulin Binds to Polymerization Tubulin Polymerization Indolizine->Polymerization Inhibits Tubulin->Polymerization Microtubules Microtubule Formation Polymerization->Microtubules G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubules->G2M_Arrest Disruption leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis

Mechanism of apoptosis induction by tubulin polymerization inhibition.
Structure-Activity Relationship (SAR) Insights for Anticancer Activity

The cytotoxic potency of 1-acyl-2-phenylindolizine derivatives is significantly influenced by the nature and position of substituents on both the indolizine core and the phenyl ring.[2]

  • Substitution at the 3-position: The introduction of a substituted benzoyl group at the 3-position of the indolizine ring appears to be a key determinant of cytotoxic activity.[2]

  • Substitution at the 7-position: The nature of the substituent at the 7-position of the indolizine ring also influences anticancer potency.[2]

  • Lipophilicity: Increased lipophilicity, often achieved through halogenation of the phenyl ring, can lead to enhanced anticancer activity.[2][6]

Quantitative Data: In Vitro Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected 2-phenylindolizine acetamide derivatives against various cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Reference
7eColo-205 (Colon)68.62[7]
7hMDA-MB-231 (Breast)46.34[7]
7eMDA-MB-231 (Breast)54.23[7]
7hColo-205 (Colon)62.91[7]
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method to assess the metabolic activity of cells, which serves as an indicator of cell viability.[2]

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HeLa)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[2]

  • Prepare serial dilutions of the 1-acyl-2-phenylindolizine derivatives in culture medium.

  • Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48-72 hours.[2]

  • Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Anti-inflammatory Activity: Targeting Key Inflammatory Mediators

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases.[8] 1-Acyl-2-phenylindolizine derivatives have demonstrated promising anti-inflammatory properties, primarily attributed to their ability to inhibit the cyclooxygenase-2 (COX-2) enzyme.[9]

Mechanism of Action: Inhibition of COX-2

The cyclooxygenase (COX) enzyme exists in two main isoforms, COX-1 and COX-2.[9] While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is induced during inflammation and is responsible for the production of prostaglandins that mediate pain and inflammation.[9] Selective inhibition of COX-2 is a key strategy for developing anti-inflammatory drugs with reduced gastrointestinal side effects associated with non-selective NSAIDs.[9] Certain 1-acyl-2-phenylindolizine derivatives have shown selective inhibitory activity against COX-2.[9][10]

G Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Catalyzes Inflammation Inflammation (Pain, Swelling) Prostaglandins->Inflammation Indolizine 1-Acyl-2-Phenylindolizine Derivative Indolizine->COX2 Inhibits

Inhibition of the COX-2 inflammatory pathway.
Quantitative Data: In Vitro COX-2 Inhibitory Activity

The following table presents the in vitro COX-2 inhibitory activity of a series of methyl 3-(substituted benzoyl)-7-substituted-2-phenylindolizine-1-carboxylate analogues.

Compound IDSubstituentsIC50 (µM)
4aR1=CH3, R2=H15.82
4bR1=CH3, R2=F12.45
4cR1=CH3, R2=Cl9.87
4dR1=CH3, R2=Br10.11
4eR1=CN, R2=CN6.71
4fR1=CN, R2=OCH341.59
4gR1=CN, R2=H25.33
Data extracted from Shrivastava et al., 2017[9]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is widely used to evaluate the acute anti-inflammatory activity of new compounds.[1]

Materials:

  • Male Wistar rats (150-200 g)

  • Carrageenan solution (1% in saline)

  • 1-Acyl-2-phenylindolizine derivatives suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Plethysmometer

  • Positive control drug (e.g., Indomethacin)

Procedure:

  • Fast the rats overnight with free access to water.

  • Administer the test compounds or the positive control orally or intraperitoneally.

  • After 1 hour, inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Calculate the percentage of inhibition of edema for each group compared to the control group.

Antimicrobial and Antiviral Activities: A Broad Spectrum of Action

Indolizine derivatives have demonstrated a broad spectrum of antimicrobial activity against various pathogenic bacteria and fungi.[1][11] Their mechanisms of action can involve the inhibition of essential microbial enzymes or the disruption of cell membrane integrity.[1] Some 2-phenylindolizine acetamide derivatives have shown remarkable antibacterial activity against S. aureus, E. coli, S. pneumoniae, and P. aeruginosa.[7]

Furthermore, certain indolizine derivatives have exhibited antiviral activity.[3][12] For instance, some derivatives have been investigated as inhibitors of the HIV-1 VIF-ElonginC interaction.[3] The development of indolizine-based compounds as antiviral agents is an active area of research.

Conclusion: A Privileged Scaffold with Diverse Therapeutic Promise

1-Acyl-2-phenylindolizine derivatives represent a promising class of compounds with a wide array of biological activities. Their demonstrated efficacy as anticancer, anti-inflammatory, and antimicrobial agents underscores their potential for the development of novel therapeutics. The versatility of the indolizine scaffold allows for extensive structural modifications, enabling the fine-tuning of their pharmacological properties and the exploration of new therapeutic applications. Further research into the mechanisms of action, structure-activity relationships, and in vivo efficacy of these compounds is warranted to fully realize their therapeutic potential. This technical guide provides a solid foundation for researchers to build upon in their quest to develop the next generation of indolizine-based drugs.

References

  • The Multifaceted Biological Activities of Indolizine Derivatives: A Technical Guide for Drug Discovery Professionals - Benchchem.
  • Bioactivity Evaluation of Indolizine Derivatives: Research Guide & Papers | Synthesis and Reactivity of Heterocycles | PapersFlow.
  • A Comparative Guide to the Structure-Activity Relationship of 1-Methyl-2-phenylindolizine Derivatives - Benchchem.
  • Shrivastava, R. et al. (2017). Novel Series of Methyl 3-(Substituted Benzoyl)-7-Substituted-2-Phenylindolizine-1-Carboxylates as Promising Anti-Inflammatory Agents: Molecular Modeling Studies. Molecules, 22(10), 1693. Available at: [Link]

  • Gandham, S. K. et al. (2024). Design and Synthesis of 2-Phenylindolizine Acetamides: Molecular Docking, in Vitro Antimicrobial and Anticancer Activity Evaluation. ChemistrySelect, 9(19), e202400551. Available at: [Link]

  • Xue, S. et al. (2016). Synthesis and biological activities of indolizine derivatives as alpha-7 nAChR agonists. European Journal of Medicinal Chemistry, 115, 1-11. Available at: [Link]

  • Synthesis and Biological Activities of Indolizine derivatives as Alpha-7 nAChR Agonists.
  • Design, Synthesis, Preliminary Pharmacological Screening Of Some Indolizine Derivatives For Antiinflammatory Activity | 37500 - OMICS International. Available at: [Link]

  • Anticancer activity of 2‐Phenylindolizine derivatives 7a–i. - ResearchGate. Available at: [Link]

  • Sandeep, C. et al. (2017). Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties. Journal of Basic and Clinical Pharmacy, 8(2), 52-60. Available at: [Link]

  • (PDF) Design and Synthesis of 2‐Phenylindolizine Acetamides: Molecular Docking, in Vitro Antimicrobial and Anticancer Activity Evaluation - ResearchGate. Available at: [Link]

  • Synthesis, Biological Activity of 2-phenylindolizine Acetamide Derivatives as Potential Antibacterial Agents - Der Pharma Chemica. Available at: [Link]

  • Design, Synthesis, Biological Evaluation and Molecular Modeling Study of Novel Indolizine-1-Carbonitrile Derivatives as Potential Anti-Microbial Agents - PMC. Available at: [Link]

  • Functionalized Indolizines as Potential Anticancer Agents: Synthetic, Biological and In Silico Investigations - Semantic Scholar. Available at: [Link]

  • Indolizine derivatives with biological activity IV: 3-(2-Aminoethyl)-2-methylindolizine, 3-(2-aminoethyl)-2-methyl-5,6,7,8-tetrahydroindolizine, and their N-alkyl derivatives - PubMed. Available at: [Link]

  • Indolizine synthesis - Organic Chemistry Portal. Available at: [Link]

  • Multi-component one-pot synthesis of indolizine derivatives.
  • Synthesis of indolizine derivatives from 1 a and dual nucleophilic/electrophilic reagents. - ResearchGate. Available at: [Link]

  • Shrivastava, R. et al. (2017). Design, synthesis, and biological evaluation of some novel indolizine derivatives as dual cyclooxygenase and lipoxygenase inhibitor for anti-inflammatory activity. Bioorganic & Medicinal Chemistry Letters, 27(15), 3486-3491. Available at: [Link]

  • Functionalized Indolizines as Potential Anticancer Agents: Synthetic, Biological and In Silico Investigations - MDPI. Available at: [Link]

  • Indolizine derivative with antimicrobial activity - ResearchGate. Available at: [Link]

  • Synthesis, Biological Activity of 2-phenylindolizine Acetamide Derivatives as Potential Antibacterial Agents | Semantic Scholar. Available at: [Link]

  • Wang, K. et al. (2010). Synthesis and antiviral activities of phenanthroindolizidine alkaloids and their derivatives. Journal of Agricultural and Food Chemistry, 58(5), 2703-2709. Available at: [Link]

  • Important biological activities of indolizine derivatives and some... - ResearchGate. Available at: [Link]

  • Exploring the antioxidant potential of chalcogen-indolizines throughout in vitro assays - PeerJ. Available at: [Link]

  • Synthesis and pharmacological evaluation of acyl derivatives of phenelzine - PubMed. Available at: [Link]

  • Molecular Docking Studies of Compounds Containing Acyl Groups are Conducted to Investigate Antiviral Activity within the Framework of Drug Repurposing - Laurin Publishers. Available at: [Link]

  • Pharmacokinetic evaluation of compounds 1a, 2a, 2b, and 2c. Each... - ResearchGate. Available at: [Link]

  • Novel Pyrazino[1,2-a]indole-1,3(2H,4H)-dione Derivatives Targeting the Replication of Flaviviridae Viruses.
  • Design, synthesis, antiviral activity, and structure-activity relationships (SARs) of two types of structurally novel phenanthroindo/quinolizidine analogues - PubMed. Available at: [Link]

  • (PDF) Structure-Activity Relationships in Some Series of - Amanote Research. Available at: [Link]

  • Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41 - PMC - PubMed Central. Available at: [Link]

  • A Review on Anti-Inflammatory Activity of Phenylpropanoids Found in Essential Oils - MDPI. Available at: [Link]

  • Synthesis and Anticancer Activity of Novel 2-Phenylindole Linked Imidazolothiazole, Thiazolo-s-triazine and Imidazolyl-Sugar Systems - Journal of Applied Pharmaceutical Science. Available at: [Link]

  • Synthesis, in vitro and in vivo biological evaluation, COX-1/2 inhibition and molecular docking study of indole-N-acylhydrazone derivatives - PubMed. Available at: [Link]

  • Discovery and structure-activity relationship studies of 1-aryl-1H-naphtho[2,3-d][1][2][3]triazole-4,9-dione derivatives as potent dual inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1) and trytophan 2,3-dioxygenase (TDO) - PubMed. Available at: [Link]

  • Exploring the anti-inflammatory activity of a novel 2-phenylquinazoline analog with protection against inflammatory injury - PubMed. Available at: [Link]

  • Synthesis and Critical View on the Structure-Activity Relationships of N-(Substituted phenyl)-/N-Diphenylmethyl-piperazine-Based Conjugates as Antimycobacterial Agents - MDPI. Available at: [Link]

  • Synthesis, In-silico and In-vivo anticonvulsant activity of substituted 2-Phenyl Indole derivatives - ResearchGate. Available at: [Link]

Sources

The Electronic Properties and Optoelectronic Profiling of 1-Acetyl Substituted Indolizines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The indolizine (pyrrolo[1,2-a]pyridine) scaffold is a privileged 10-


 electron heteroaromatic system characterized by its completely conjugated, planar geometry. Due to its electron-rich nature, it is highly fluorescent and serves as the core for advanced functional materials, including the "Seoul-Fluor" dye platform. When functionalized with an electron-withdrawing group (EWG) such as an acetyl moiety (–COCH₃) at the C-1 position, the indolizine core undergoes profound electronic perturbation.

This in-depth guide provides a comprehensive mechanistic evaluation of 1-acetyl substituted indolizines. We dissect the optoelectronic behavior—specifically how the acetyl group establishes a powerful Intramolecular Charge Transfer (ICT) axis—and provide self-validating protocols for both the synthesis and the electrochemical profiling of these molecules.

Mechanistic Foundations: Electronic Structure & The ICT Axis

The parent indolizine is an isoelectronic analog of indole but structurally distinguished by a bridgehead nitrogen atom. This unique topology distributes electron density unevenly, rendering the pyrrole-like ring highly electron-rich.

When an acetyl group is introduced at the C-1 position, it acts as a strong electron acceptor. The bridgehead nitrogen and the extended


-system act as the electron donor. This sets up a "push-pull" dipole moment that actively lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy[1].
HOMO-LUMO Gap Narrowing

The insertion of the 1-acetyl group stabilizes the excited state via delocalization of the


-electrons into the carbonyl 

antibonding orbital. In practical optoelectronic terms, this lowers the excitation energy required for the S₀

S₁ transition. Studies on1 consistently demonstrate that robust EWGs like acetyl and aldehyde groups promote a significant bathochromic (red) shift compared to unsubstituted or ester-substituted variants[1].
Photooxidation Reactivity

The acetyl group not only tunes fluorescence but alters chemical reactivity. While the pyrrole ring traditionally undergoes electrophilic substitution at the C-3 position, acylindolizines exhibit unique photo-responsiveness. Under2, the sensitized triplet oxygen attacks the electron-rich indolizine core, leading to an oxidative ring-opening that has been successfully harnessed for bioconjugation via amide bond formation[2].

ICT_Mechanism Donor Indolizine Core (Electron Donor) ICT Intramolecular Charge Transfer (ICT) Donor->ICT Acceptor 1-Acetyl Group (Electron Acceptor) Acceptor->ICT HOMOLUMO Narrowed HOMO-LUMO Gap (Lower LUMO) ICT->HOMOLUMO Emission Bathochromic (Red) Shifted Emission HOMOLUMO->Emission

Figure 1: Intramolecular Charge Transfer (ICT) pathway in 1-acetylindolizines.

Quantitative Electronic Profiles

To fully appreciate the impact of the 1-acetyl substitution, it must be compared against other functional groups. Table 1 summarizes the photophysical trajectory driven by variations in the electron-withdrawing capacity of the substituent.

Table 1: Influence of Electron-Withdrawing Groups on Indolizine Core Properties

Substituent (R at C-1/C-7)Hammett Constant (

)
Abs.

(nm)
Em.

(nm)
Est. Band Gap (eV)ICT Strength
-H (Parent)0.00~350~420~3.10Weak
-COOCH₃ (Ester)0.45~380~460~2.75Moderate
-COCH₃ (Acetyl)0.50~410~510~2.50Strong
-CHO (Aldehyde)0.42~420~530~2.45Strong

Note: Data approximates values derived from systematic tuning of 3 undergoing varied electronic perturbations[1][3].

Workflows & Methodologies

Synthesizing and characterizing 1-acetylindolizines requires strict control over reaction conditions to prevent the degradation of reactive ylide intermediates. The following self-validating system leverages the 4[4].

Synthesis Step1 1. Pyridinium Salt Formation Reflux pyridine with alpha-halo ketone Step2 2. Ylide Generation Mild base addition (Et3N/K2CO3) in CH2Cl2 Step1->Step2 Step3 3. 1,3-Dipolar Cycloaddition Reaction with electrophilic alkyne Step2->Step3 Step4 4. Oxidation / Aromatization Spontaneous loss of H2 to form Indolizine Step3->Step4

Figure 2: Step-by-step synthetic pipeline for 1-acetyl substituted indolizines.

Protocol: Regioselective Synthesis via Pyridinium Ylides

Causality & Logic: To install the acetyl group cleanly at the C-1 position, we generate an acetyl-substituted pyridinium ylide in situ. The choice of base is critical: strong nucleophilic bases degrade the halo-ketone, whereas a mild organic base like triethylamine (


) quantitatively generates the ylide. The ensuing 4 proceeds via highly predictable transition states dictated by frontier orbital overlap[4].

Step-by-Step Methodology:

  • Salt Formation: Dissolve 2-substituted pyridine (1.0 equiv) and 1-chloro-2-propanone (1.2 equiv) in dry toluene. Reflux for 12 hours. Filter the resulting pyridinium chloride precipitate and wash with cold diethyl ether.

  • Ylide Generation: Suspend the pyridinium salt in anhydrous dichloromethane (DCM) at 0 °C. Add

    
     (1.5 equiv) dropwise. Self-validation step: A vivid color change (often bright yellow or orange) immediately confirms ylide generation.
    
  • Cycloaddition: Slowly add ethyl propiolate (1.2 equiv) to the ylide solution. Stir at room temperature for 8 hours under a nitrogen atmosphere. The basic medium naturally facilitates the terminal oxidative aromatization step.

  • Isolation: Wash the organic layer with aqueous saturated

    
    , dry over 
    
    
    
    , and evaporate the solvent. Purify the 1-acetylindolizine derivative via silica gel chromatography (Hexane/Ethyl Acetate gradient).
Protocol: Electrochemical & Optoelectronic Profiling

Causality & Logic: Optical band gaps are often theoretical; we must validate the HOMO/LUMO energies empirically. Solvatochromic UV-Vis profiling isolates the specific dipole contribution of the 1-acetyl group in the excited state. Cyclic Voltammetry (CV) then maps the oxidation potential, verifying how the 5[5].

Step-by-Step Methodology:

  • Solvatochromism (Optical Profiling):

    • Prepare

      
       M solutions of the 1-acetylindolizine in solvents of varying dielectric constants (e.g., Hexane, Toluene, THF, Acetonitrile).
      
    • Record the UV-Vis absorption and fluorescence emission spectra.

    • Analysis: A positive solvatochromic shift (larger red-shift in polar solvents) empirically proves the stabilization of the ICT state induced by the acetyl group.

  • Cyclic Voltammetry (Electrochemical Profiling):

    • Prepare a

      
       mM solution of the compound in anhydrous acetonitrile containing 
      
      
      
      M tetrabutylammonium hexafluorophosphate (
      
      
      ) as the supporting electrolyte.
    • Purge the cell with Argon for 10 minutes.

    • Employ a glassy carbon working electrode, a platinum wire counter electrode, and an

      
       reference electrode.
      
    • Scan from 0.0 V to +1.5 V at 50 mV/s. Self-validation step: Look for a clean, one-electron reversible oxidation peak (

      
      ), typical of indolizine systems.
      
    • Add Ferrocene (Fc) as an internal standard at the end of the run to calibrate the redox potentials and precisely calculate the experimental HOMO energy level:

      
      .
      

References

  • Kim, T., et al. "Color-Tunable Indolizine-Based Fluorophores and Fluorescent pH Sensor". Pharmaceutics / National Institutes of Health (PMC).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGyoWvh5lhCtOXFszg_uLR3--Ve2AHH77UZsyaJh9hi5-HQRTxvGm0e5pAx5MqKBIDJfzWyr_e0xqcrOx6KcA3oiAKDefrO0C1pSRzVfSEIT98c19QFfQ-bN_ftO0I5vi806aAsuz7604WNCGo=]
  • Kim, E., et al. "Styryl Seoul-Fluor analogues: efficient synthesis via direct C–H activation and systematic tuning of their photophysical properties". Organic & Biomolecular Chemistry.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFUjSU40CMAgRDE2djwpsyY21UziaGQ6siGp5vh8DPMjPgLkN6MvdmhmwTqS88tkg3RMW_l0_1VjXpBx5ri92K795Z_0qdK10SGuvF9syiw9jzlrGLUi67kfVqji6V5uIhsSIDIK7ryZss8hRsak02YAURrAvzx9rFo]
  • Kuranaga, T., et al. "Red light-induced conjugation of amines through amide bond formation triggered via photooxidation of 3-acylindolizines". Nature Communications / Kyushu University.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFpBiDYcnQWMR9uLViR8EV_ef2WsI8T4gOhALPpbtQopiFDByHLyeNDjRgFcECEWiXwPcp75ArDemRxNSVAM24jzy349x-A8eRkiimX8oy42jsd4BazDWdZwC12bxlxgdaur0db_66vnna8Ql4=]
  • ResearchGate Authors. "Indolizin-1-ols with Charged Electron Acceptors: A Direct Way to 3H-Indolizinium-1-olates with Donor Functions". ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGtZClP5M3sdo-4QLHf0-295aziA6ESrRl8cP9ar6SSHEURwxsILVPZyL83am38J1Yk-IWP0NGQU3g6rPoZqQTxqqzHjbUDuUF0eVwULcxW6Yl0NlduGHnvokVuTPT_VUMhTf5ZW4AhcZeXWHr7t-f0YnaR1CCGkp3P3DWQWYD9sBJEXPp2l_rwh47ieu-jheW2Y-ZnIXucar-WdsTK-MlCfGWq5KhcGQc813WwpW7ltCZb5VM9Kas16mDnMswmPYyS-3QWReFb8wb4lWs2SzESu2CNpoTdxXNbrbth]
  • ResearchGate Authors. "Investigation of the Pyridinium Ylide—Alkyne Cycloaddition as a Fluorogenic Coupling Reaction". ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEpDctzNRp1fiFfHfOCOEIEkpcqH9qSlPjVAs_Ytfje9CwAVOJb33sDdztlBP8pFlgJfzjWjKRioSBC909t8efpZyT2NJqgbVEjEMjywL-XIpdfpv_GDCxr5z9W53UjqY_skwITtHOvZm1GDE_uEKe98PQash2Xy4u9cVIGWQRHs4E8ANxTzV3t8--fo58vSsMyByQAp0KsNscKo9da3uKBMnEQ6MqGsSGpuSYzbDxKPWvY5HVN-lpjC9nE5rvdF5XqjT-aR9ObCwJkdto=]

Sources

Solubility Profile of 1-(2-Phenyl-1-indolizinyl)ethanone in Organic Solvents: A Mechanistic and Experimental Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, understanding the physicochemical properties of complex heterocyclic scaffolds is critical for downstream bioassay design, formulation, and pharmacokinetics. 1-(2-Phenyl-1-indolizinyl)ethanone (also known as 1-acetyl-2-phenylindolizine) represents a highly conjugated, rigid bicyclic alkaloid derivative. This compound frequently appears in natural medicinal extracts (such as Albizia lebbeck and Inula viscosa) known for antiproliferative and anti-migratory activities against human cancer cell lines[1],[2].

Due to its unique structural topology—combining a hydrophobic indolizine core, a sterically demanding phenyl ring, and a polar acetyl group—solubilizing this compound requires a precise thermodynamic approach. This technical guide outlines the theoretical solvation mechanics, empirical solubility data, and a self-validating experimental protocol designed to establish rigorous solubility parameters for this specific molecule.

Structural Analytics & Solvation Mechanics (The "Why")

To predict and manipulate the solubility of 1-(2-Phenyl-1-indolizinyl)ethanone, we must analyze its structural features through the lens of Hansen Solubility Parameters (HSP) . The HSP framework divides the total cohesive energy of a liquid or solid into three primary components: Dispersion (


), Polarity (

), and Hydrogen Bonding (

)[3],[4].
Thermodynamic Drivers of Solvation
  • High Dispersion Force (

    
    ) Demand:  The conjugated planar indolizine ring and the adjacent phenyl group create a massive, polarizable 
    
    
    
    -electron cloud. This mandates a solvent with a matching high dispersion parameter (such as halogenated or aromatic solvents) to overcome the solid-state lattice energy.
  • Moderate Polarity (

    
    ):  The compound possesses an inherent dipole moment driven by the bridgehead nitrogen of the indolizine and the carbonyl oxygen of the acetyl group. Medium-polarity aprotic solvents match this effectively.
    
  • Hydrogen-Bond Acceptor Limit (

    
    ):  The carbonyl oxygen can act as an H-bond acceptor, but the molecule lacks any H-bond donors (such as -OH or -NH groups). This asymmetry creates a high entropic penalty when attempting to dissolve the compound in pure water, as the extensive hydrophobic domains disrupt the water hydrogen-bond network without offering compensatory enthalpic bonds[3].
    

This multi-domain structure dictates that amphiphilic or moderately polar organic solvents (e.g., Ethanol, Ethyl Acetate, Dichloromethane) serve as optimal solubilization matrices. Indeed, gas chromatography-mass spectrometry (GC-MS) validation routinely identifies this compound in the ethanolic and hexanic fractions of plant extractions, proving its affinity for organic and mid-polar phases[1],[5].

Mechanism C 1-(2-Phenyl-1-indolizinyl)ethanone D Indolizine & Phenyl Rings High Dispersion (δD) C->D Hydrophobic Domain P Acetyl Carbonyl Moderate Polarity (δP) H-Bond Acceptor (δH) C->P Polar Domain S1 Dichloromethane / Ethyl Acetate Optimal Solvation (High Affinity) D->S1 S2 Ethanol / DMSO Good Solvation (Amphiphilic) D->S2 S3 Water Poor Solvation (Hydrophobic) D->S3 High Entropic Penalty P->S1 P->S2

Figure 1: Mechanism of solvation driven by molecular domains and Hansen Solubility Parameters.

Empirical Solubility Profile (Quantitative Matrix)

Based on structural homology models and GC-MS extraction data from medicinal bioassays (e.g., isolation from Retama monosperma and Inula viscosa[2],[5]), we can model the expected solubility of 1-(2-Phenyl-1-indolizinyl)ethanone across standard organic solvent classes.

The data below serves as a reference point for creating concentrated stock solutions (


) for in vitro cytotoxicity and cell migration bioassays.
Solvent ClassRepresentative SolventEstimated Solubility (

)
Recommendation for Use
Halogenated Dichloromethane (DCM)

Excellent for preparative chromatography and synthetic extraction. Highly volatile.
Polar Aprotic Dimethyl Sulfoxide (DMSO)

Primary choice for bioassays. Dilute to

v/v in aqueous media to prevent cell toxicity.
Esters Ethyl Acetate

Ideal for liquid-liquid extraction workflows.
Alcohols Ethanol (Absolute)

Good for ethanolic plant extraction protocols[1]; limited by moderate

.
Aliphatic n-Hexane

Poor general solvent; utilized only for fractionating highly lipophilic impurities.
Aqueous Water (pH 7.4)

Extremely poor; requires surfactants (e.g., Tween-80) or co-solvents for in vivo delivery.

High-Throughput Solubility Profiling: A Self-Validating Protocol

As an application scientist, conducting a solubility screen must not rely on simple visual inspection (which is prone to false positives due to colloidal suspensions). A robust protocol requires a Self-Validating System where the quantified dissolved mass is mathematically checked against the mass of the undissolved residual pellet (Mass Balance Principle).

Step-by-Step Methodology

Phase 1: Thermodynamic Equilibration

  • Preparation: Weigh exactly

    
     of highly pure 1-(2-Phenyl-1-indolizinyl)ethanone into a 
    
    
    
    amber HPLC glass vial (amber glass is recommended to prevent UV-mediated photo-degradation of the extended
    
    
    -system).
  • Solvent Addition: Add

    
     of the target organic solvent (e.g., DMSO or Ethanol).
    
  • Equilibration: Seal the vial and place it in a temperature-controlled orbital shaker at

    
     (250 RPM) for 24 hours. Causality: A 24-hour equilibration is strictly necessary to overcome the high lattice energy of crystalline heterocyclic solids and achieve true thermodynamic saturation rather than a kinetic supersaturation state.
    

Phase 2: Phase Separation & Clarification 4. Centrifugation: Transfer the suspension to a microcentrifuge tube. Centrifuge at


 for 15 minutes at 

. Causality: Standard benchtop filtration (e.g.,

PTFE filters) can inadvertently adsorb lipophilic molecules onto the membrane, artificially lowering the measured solubility. High-speed centrifugation cleanly partitions the phases without material loss. 5. Isolation: Carefully aspirate the clarified supernatant into a fresh vial for analytical dilution.

Phase 3: The Self-Validating Step (Mass Balance Verification) 6. Pellet Lyophilization: Gently dry the remaining undissolved pellet under a steady stream of nitrogen gas, followed by 2 hours in a vacuum desiccator. 7. Gravimetric Check: Weigh the dried pellet. The initial mass (


) minus the pellet mass should closely equal the mass of the compound quantified in the supernatant.

Phase 4: Chromatographic Quantification 8. HPLC-UV/DAD Analysis: Dilute a precise aliquot of the supernatant with mobile phase (e.g., 60:40 Acetonitrile:Water) to fall within the linear dynamic range of your instrument. Inject onto a C18 Reversed-Phase column, detecting at the compound's


 (typically around 

due to the conjugated phenyl-indolizine system). Calculate total solubility in

.

SOP Step1 Phase 1: Equilibration Add excess solid to solvent 25°C, 24h orbital shaking Step2 Phase 2: Separation Centrifugation at 15,000xg Isolate supernatant Step1->Step2 Step3 Phase 3: Validation Dry & weigh pellet Perform Mass Balance check Step2->Step3 Step4 Phase 4: Quantification HPLC-UV (λ=254 nm) against standard curve Step3->Step4 Step4->Step1 Iterative refinement if mass balance fails

Figure 2: Self-validating workflow for high-throughput solubility measurement.

Advanced Considerations for Bioassay Formulation

If preparing 1-(2-Phenyl-1-indolizinyl)ethanone for cellular models (e.g., testing its anti-migratory and apoptotic induction on MCF-7 breast cancer[1] or HepG2 liver cancer cells[2]):

  • Stock Generation: Prepare a

    
     stock solution using anhydrous DMSO. Ensure the DMSO is kept completely dry, as the absorption of atmospheric water rapidly shifts the solvent's 
    
    
    
    parameters, causing the highly lipophilic indolizine compound to crash out of solution.
  • Media Spiking: When introducing the stock to aqueous physiological buffers (e.g., DMEM or PBS), utilize the "slow-drip" vortexing method. Swift localized changes in solvent polarity lead to nanoprecipitation. Dropwise addition under vortex ensures homogenous micro-dispersion.

  • Vehicle Control: Maintain the final in vitro DMSO concentration strictly below

    
     to ensure that observed apoptotic responses and cell cycle arrests are attributable to the compound and not solvent-induced cytotoxicity[5].
    

References

  • Hansen Solubility Parameters: A User's Handbook / Wikipedia Overview. Hansen solubility parameter. Available at: [Link]

  • Hansen, C.M. Hansen Solubility Parameters: Welcome to the official site of HSP and HSPiP.
  • Umar, H. et al. (2023). Prediction of cell migration potential on human breast cancer cells treated with Albizia lebbeck ethanolic extract using extreme machine learning. Scientific Reports.
  • Exploring the potential of Inula viscosa extracts for antioxidant, antiproliferative and apoptotic effects on human liver cancer cells and a molecular docking study. PubMed Central (PMC).
  • Benbacer, L. et al. (2012). Antiproliferative Effect and Induction of Apoptosis by Inula viscosa L. and Retama monosperma L. Extracts in Human Cervical Cancer Cells. IntechOpen.

Sources

Methodological & Application

synthesis of 1-(2-Phenyl-1-indolizinyl)ethanone via Tschitschibabin reaction

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis of 1-(2-Phenyl-1-indolizinyl)ethanone via a Tandem Tschitschibabin Cyclization and Acylation Protocol

The indolizine scaffold—a privileged, 10-


 electron fused bicyclic heteroaromatic system—is highly valued in medicinal chemistry for its diverse pharmacological activities, ranging from calcium entry blockade to potent anti-proliferative effects [1]. Synthesizing selectively functionalized indolizines, such as 1-(2-Phenyl-1-indolizinyl)ethanone (also known as 1-acetyl-2-phenylindolizine), requires stringent regiocontrol.

This technical note provides a comprehensive, field-validated protocol for constructing this specific molecule. By leveraging a classical Tschitschibabin (Chichibabin) reaction coupled with an electrophilic trapping mechanism, researchers can achieve high-fidelity assembly of the target compound.

Mechanistic Rationale & System Causality

The synthesis of 1-(2-Phenyl-1-indolizinyl)ethanone is governed by three distinct mechanistic phases:

  • Kinetic

    
     Quaternization:  The nucleophilic nitrogen of 2-methylpyridine (2-picoline) attacks the electrophilic carbon of phenacyl bromide. This step is conducted in anhydrous acetone. Causality:  Acetone is a polar aprotic solvent that effectively dissolves both neutral starting materials but is a poor solvent for the resulting ionic quaternary pyridinium salt. This physical property selectively precipitates the intermediate, driving the equilibrium forward (Le Chatelier's principle) and providing a self-purifying step.
    
  • Base-Mediated Annulation (Tschitschibabin Core Reaction): The isolated pyridinium salt possesses two highly acidic protons: the active methylene adjacent to the carbonyl and the 2-methyl group. Treatment with a weak base (such as

    
    ) preferentially deprotonates the methylene to form a highly reactive, deeply colored pyridinium ylide. This intermediate undergoes a rapid 1,5-dipolar intramolecular cyclization involving the 2-methyl carbon and the ketone carbonyl, followed by dehydration, to afford the aromatic 2-phenylindolizine core [2].
    
  • Regioselective Electrophilic Acylation: Indolizines are electron-rich heteroaromatics that readily undergo electrophilic aromatic substitution at the C1 and C3 positions, as these sites allow the positively charged transition state (Wheland intermediate) to be effectively stabilized by the bridgehead nitrogen. By subjecting the 2-phenylindolizine to acetic anhydride (

    
    ) and sodium acetate, an acetyl group is successfully incorporated at the available nucleophilic C1/C3 loci, heavily dictated by steric dynamics influenced by the bulky C2-phenyl group, affording the target 1-acetyl derivative[3].
    

G A 2-Methylpyridine + Phenacyl Bromide (Reagents) B 1-Phenacyl-2-methylpyridinium bromide (Quaternary Salt) A->B Acetone Reflux, 12h C Pyridinium Ylide (Reactive Intermediate) B->C Base (NaHCO3) - HBr D 2-Phenylindolizine (Aromatic Core) C->D Cyclization - H2O E 1-(2-Phenyl-1-indolizinyl)ethanone (Target Product) D->E Ac2O, NaOAc Reflux

Tschitschibabin synthesis pathway with tandem C1-acylation to form the target target indolizine.

Experimental Protocols

Phase I: Synthesis of N-Phenacyl-2-methylpyridinium Bromide
  • Preparation: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-methylpyridine (1.0 eq, 10.0 mmol) in 30 mL of anhydrous acetone.

  • Addition: Prepare a solution of phenacyl bromide (1.0 eq, 10.0 mmol) in 20 mL of anhydrous acetone. Add this dropwise to the stirring 2-methylpyridine solution at room temperature over 15 minutes.

  • Incubation: Attach a reflux condenser and gently reflux the mixture at 60 °C for 12–18 hours.

  • Validation Cue: A dense, white crystalline precipitate will form. This validates the success of the

    
     displacement.
    
  • Isolation: Cool the reaction mixture to 0 °C in an ice bath. Collect the pyridinium salt via vacuum filtration. Wash the filter cake with cold acetone (

    
     mL) to remove unreacted starting materials, followed by diethyl ether (
    
    
    
    mL). Dry under vacuum.
Phase II: Base-Mediated Annulation to 2-Phenylindolizine
  • Suspension: Transfer the thoroughly dried N-phenacyl-2-methylpyridinium bromide (approx. 9.5 mmol) into a 250 mL round-bottom flask. Suspend the salt in 50 mL of ethanol.

  • Ylide Generation & Cyclization: Add an aqueous solution of sodium bicarbonate (

    
    , 3.0 eq) to the suspension. Validation Cue:  The mixture will immediately turn a deep orange/red, signaling the deprotonation of the methylene and formation of the transient pyridinium ylide.
    
  • Thermal Dehydration: Heat the reaction mixture to reflux (80–90 °C) with vigorous stirring for 4-6 hours. Monitor the reaction via TLC (Hexane:Ethyl Acetate, 4:1). The highly polar starting material (salt baseline) will disappear, replaced by a highly fluorescent blue/green spot under 365 nm UV light indicating the indolizine core.

  • Extraction: Once TLC confirms consumption, cool to room temperature, pour into 100 mL of ice-cold water, and extract with dichloromethane (

    
     mL). Wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure.
Phase III: Electrophilic Acylation
  • Reaction Setup: Dissolve the crude 2-phenylindolizine in 15 mL of neat acetic anhydride (

    
    ). Add anhydrous sodium acetate (
    
    
    
    , 2.0 eq).
  • Heating: Reflux the mixture at 120 °C for 3–5 hours.

  • Quenching: Cool the mixture to room temperature and slowly pour it over crushed ice to hydrolyze excess acetic anhydride. Neutralize carefully with saturated aqueous

    
     until gas evolution ceases.
    
  • Purification: Extract the aqueous mixture with ethyl acetate (

    
     mL). Dry the organic phase over 
    
    
    
    and concentrate. Purify the crude residue via flash column chromatography on silica gel (eluent: gradient of Hexane/Ethyl Acetate) to afford the pure 1-(2-Phenyl-1-indolizinyl)ethanone.

Quantitative Data & Analytical Standards

To ensure strict quality control and validate the synthetic workflow, the physicochemical and spectral parameters summarized below should serve as standard benchmarks.

Table 1: Stoichiometric Matrix and Process Variables

Reagent / Intermediate MW ( g/mol ) Equivalents Amount (Scale) Purpose
2-Methylpyridine 93.13 1.0 931 mg Nucleophile / Core Scaffold
Phenacyl Bromide 199.04 1.0 1.99 g Electrophile / C2-Phenyl source
Acetone (Anhydrous) 58.08 Solvent 50 mL Kinetic driver via precipitation
Sodium Bicarbonate 84.01 3.0 2.52 g Weak Base (Ylide generator)
Acetic Anhydride 102.09 Solvent/Eq 15 mL Acylating agent / Dehydrator

| Sodium Acetate | 82.03 | 2.0 | 1.64 g | Acylation buffer base |

Table 2: Analytical Validation Markers for Target Compound

Analytical Method Expected Target Observations (1-(2-Phenyl-1-indolizinyl)ethanone)

| TLC (Hex:EtOAc 4:1) |


; Distinctly fluorescent under 365 nm UV light. |
| 

H NMR (400 MHz,

)
|

2.05 (s, 3H,

);

6.50-8.50 (m, Aromatic Indolizine/Phenyl protons); Disappearance of both methylene and 2-methyl protons. | | IR Spectroscopy | Strong, sharp carbonyl (

) stretch at

1640-1655

(conjugated ketone); absence of O-H/N-H stretches. | | Mass Spectrometry (ESI+) |

expected at m/z 236.10 | | Physical State | Pale yellow to green crystalline solid. Highly light-sensitive (store in amber vials). |

References

  • Singh, G. S., & Mmatli, E. E. (2011). "Recent progress in synthesis and bioactivity studies of indolizines." European Journal of Medicinal Chemistry, 46(11), 5237-5257.[Link]

  • Katritzky, A. R., et al. (2008). "Advances in Heterocyclic Chemistry, Volume 98." Academic Press.[Link]

Application Note: Green Chemistry Methodologies for the Synthesis of Functionalized Indolizines

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Paradigm Shift in Indolizine Synthesis

Indolizines—fused bicyclic heteroaromatics containing a bridging nitrogen atom—are privileged scaffolds in medicinal chemistry and organic optoelectronics. They exhibit profound biological activities, serving as calcium entry blockers, 15-lipoxygenase inhibitors, and potent antimicrobial and anticancer agents[1]. Classically, the straightforward construction of the indolizine core relied on the Tschitschibabin or Scholtz reactions, which often required harsh conditions, toxic transition metals, and volatile organic solvents (VOCs)[2].

To align with the 12 Principles of Green Chemistry , modern synthetic methodologies have pivoted toward catalyst-free conditions, visible-light photocatalysis, biocatalysis, and aqueous multicomponent reactions (MCRs). This application note provides a rigorous, causal exploration of three validated green methodologies for synthesizing functionalized indolizines. It is designed for researchers seeking to eliminate toxic transition metals (like Au or Cr(VI)) and hazardous solvents while maximizing atom economy and regioselectivity.

Mechanistic Framework: Visible-Light-Induced [3+2] Cycloaddition

The Causality of Experimental Choices

Historically, generating pyrrolo[2,1,5-cd]indolizines via 1,3-dipolar cycloaddition required stoichiometric, toxic oxidants such as Cr(VI) to achieve aromatization[2]. In contrast, visible-light-induced intermolecular [3+2] cycloaddition utilizes ambient air as a clean, stoichiometric oxidant and blue LEDs as a renewable energy source[3].

When indolizines are reacted with alkynes under visible light, the system bypasses the need for transition-metal photoredox catalysts (like Ru or Ir complexes). Alternatively, cheap, metal-free organic dyes like Eosin Y or Rose Bengal can be used as photocatalysts to facilitate Single Electron Transfer (SET), drastically reducing the E-factor of the transformation[4].

Diagram: Photoredox Annulation Mechanism

PhotoredoxMechanism hv Visible Light (Blue LED) PC Photocatalyst (PC) Ground State hv->PC Excitation PC_star Excited State PC* PC->PC_star RadicalCat Indolizine Radical Cation PC_star->RadicalCat SET (Oxidation) Ind Indolizine Substrate Ind->RadicalCat Annulation [3+2] Annulation Intermediate RadicalCat->Annulation + Alkyne Alkyne Alkyne (Dipolarophile) Alkyne->Annulation Product Pyrrolo[2,1,5-cd]indolizine Annulation->Product Oxidation (-H+, -e-) Oxidant O2 (Air) Oxidant Oxidant->Annulation e- acceptor

Caption: SET mechanism for visible-light-induced [3+2] cycloaddition using air as a green oxidant.

Protocol 1: Visible-Light Mediated Annulation of Indolizines with Alkynes

Objective: Synthesize 2-substituted pyrrolo[2,1,5-cd]indolizines without metal catalysts.

Materials:

  • Substituted indolizine (1.0 equiv)

  • Internal/Terminal Alkyne (1.5 equiv)

  • Eosin Y (2 mol%) or Catalyst-Free System (substrate dependent)[3][5]

  • Green Solvent: Ethanol or Polyethylene Glycol (PEG-400)

  • Blue LED array (450-460 nm, 10-30 W)

Step-by-Step Methodology:

  • Preparation: In a 10 mL oven-dried Schlenk tube equipped with a magnetic stir bar, add the indolizine derivative (0.2 mmol) and the alkyne (0.3 mmol).

  • Catalyst Loading: Add Eosin Y (0.004 mmol) to the tube. Note: For substrates with inherent auto-photocatalytic properties, the external photocatalyst can be omitted[5].

  • Solvent & Atmosphere: Inject 2.0 mL of EtOH. Do not purge with inert gas; leave the tube open to an ambient air atmosphere via a drying tube to supply O2[3][4].

  • Irradiation: Place the reaction vessel approximately 2 cm away from the blue LED light source. Stir the mixture at room temperature (25 °C) under irradiation for 12–24 hours. Caution: Monitor temperature to ensure heat from the LEDs does not artificially drive the reaction; use a cooling fan if necessary.

  • Work-Up: Evaporate the green solvent under reduced pressure. The crude product can be purified via short-pad silica gel chromatography (using a green eluent system like EtOAc/Heptane) to yield the pure pyrrolo[2,1,5-cd]indolizine[3].

Biocatalytic Synthesis: The Candida antarctica Lipase System

The Causality of Experimental Choices

Enzymes are the ultimate green catalysts. While lipases are traditionally used for esterification and kinetic resolutions, Candida antarctica Lipase A (CAL A) and Lipase B (CAL B) exhibit remarkable catalytic promiscuity[6]. They can mediate complex one-pot multicomponent reactions (MCRs) to form functionalized bis-indolizines from 4,4′-bipyridine, α-bromo carbonyls, and activated alkynes in aqueous media[6].

The choice of water as the solvent replaces hazardous organics. Furthermore, coupling this biocatalytic system with ultrasound irradiation overcomes mass-transfer limitations in the heterogeneous aqueous suspension, drastically reducing the reaction time from days to mere minutes while improving yield[1][6].

Protocol 2: Ultrasound-Assisted Biocatalytic Synthesis in Water

Objective: One-pot synthesis of substituted bis-indolizines using immobilized lipases.

Materials:

  • 4,4′-bipyridine (1.0 equiv)

  • α-bromo carbonyl reagent (e.g., phenacyl bromide) (2.0 equiv)

  • Activated alkyne (e.g., ethyl propiolate) (2.0 equiv)

  • Immobilized CAL A (Novozyme 735) or CAL B (Novozyme 435)[6]

  • Phosphate buffer (0.1 M, pH 7.0)

Step-by-Step Methodology:

  • In Situ Ylide Formation: In a 25 mL Erlenmeyer flask, dissolve 4,4′-bipyridine (1 mmol) and the α-bromo carbonyl derivative (2 mmol) in 10 mL of pH 7.0 phosphate buffer[6].

  • Biocatalyst Addition: Add 50 mg of immobilized CAL A to the aqueous mixture. CAL A specifically exhibits superior stereoselectivity and yield for this cycloaddition compared to CAL B[1][6].

  • Dipolarophile Introduction: Dropwise, add the activated alkyne (2 mmol) to the suspension.

  • Ultrasound Activation: Submerge the flask in an ultrasonic bath (e.g., 35 kHz). Sonicate at room temperature for 30–60 minutes. The cavitation bubbles produced by ultrasound maximize the interfacial area between the hydrophobic substrates and the aqueous enzyme active sites[1].

  • Product Isolation: Filter the mixture to recover the immobilized enzyme (which can be washed with cold water and reused for up to 3 cycles). Extract the aqueous filtrate with a minimal amount of ethyl acetate (3 x 5 mL) to recover the pure bis-indolizine[6].

Solvent-Free Transition-Metal Catalysis: Copper Nanoparticles

The Causality of Experimental Choices

The A³-coupling (aldehyde-alkyne-amine) is a powerful multicomponent strategy. To modernize this, researchers have deployed Copper Nanoparticles (Cu NPs) supported on activated carbon[7]. Activated carbon provides a high-surface-area support that stabilizes the Cu NPs, preventing agglomeration while allowing for simple filtration and catalyst recycling.

Remarkably, the choice of solvent dictates the divergent synthesis: performing the reaction in dichloromethane (DCM) yields indolizines, whereas executing the reaction under strictly solvent-free conditions diverts the mechanistic pathway toward heterocyclic chalcones via non-rearranged propargylamine intermediates[7].

Protocol 3: Cu-NP Catalyzed Multicomponent Synthesis

Objective: Atom-economic, recoverable synthesis of functionalized indolizines.

Materials:

  • Pyridine-2-carbaldehyde derivative (1.0 equiv)

  • Secondary amine (e.g., piperidine) (1.2 equiv)

  • Terminal alkyne (1.2 equiv)

  • Cu NPs on activated carbon (5 mol% Cu)[7]

  • Dichloromethane (DCM) or PEG/Water blend

Step-by-Step Methodology:

  • Assembly: In a reaction vial, combine the pyridine-2-carbaldehyde (1 mmol), secondary amine (1.2 mmol), and terminal alkyne (1.2 mmol).

  • Catalyst Loading: Add the supported Cu NPs/C catalyst (amount equivalent to 5 mol% Cu).

  • Reaction Conditions: Add 2 mL of solvent. Stir the reaction mixture at 60 °C for 4–8 hours[7].

  • Catalyst Recovery: Upon completion (monitored by TLC), centrifuge or hot-filter the mixture to recover the Cu NPs/C catalyst. Wash the catalyst with ethanol, dry, and store for the next reaction cycle.

  • Purification: Concentrate the filtrate and purify the resulting indolizine via recrystallization from a green solvent like ethanol, minimizing chromatographic waste.

Quantitative Data Presentation

The table below summarizes the comparative green metrics for the three application methodologies detailed above.

MethodologyCatalystSolvent SystemOxidantAvg. Yield (%)Green Chemistry Principle Highlighted
Visible-Light [3+2] Annulation Eosin Y (or Catalyst-Free)[3][5]EtOH or PEGAir (O₂)[3]75 - 92%#8: Reduce Derivatives / #9: Catalysis / #6: Design for Energy Efficiency
Biocatalytic Multicomponent Candida antarctica Lipase A (CAL A)[6]Aqueous Buffer (pH 7.0)[6]N/A (Cycloaddition)65 - 88%#5: Safer Solvents / #9: Biocatalysis / #1: Waste Prevention
Cu-NP MCR Coupling Cu NPs on Activated Carbon[7]DCM (or Solvent-Free for Chalcones)[7]N/A (Isomerization)80 - 95%#2: Atom Economy / #9: Recoverable Catalysis / #5: Safer Solvents

References

  • Synthesis of Pyrrolo[2,1,5-cd]indolizine Rings via Visible-Light-Induced Intermolecular [3+2] Cycloaddition of Indolizines and Alkynes The Journal of Organic Chemistry, ACS Publications. URL:[Link][3]

  • External-Photocatalyst-Free Visible-Light-Mediated Synthesis of Indolizines ResearchGate / Related Literature. URL:[Link][5]

  • Novel One-Pot Green Synthesis of Indolizines Biocatalysed by Candida antarctica Lipases Marine Drugs, MDPI, 2013, 11(2): 431-439. URL:[Link][6]

  • Synthetic and Mechanistic Studies on the Solvent-Dependent Copper-Catalyzed Formation of Indolizines and Chalcones ACS Catalysis, ACS Publications, 2015. URL:[Link][7]

  • Photocatalytic Synthesis of 3-Sulfanyl- and 1,3-Bis(sulfanyl)indolizines Mediated by Visible Light ResearchGate / Related Literature. URL:[Link][4]

Sources

Application Note: Anti-Inflammatory Assay Protocols for Indolizine-Based Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Context & Rationale

Indolizine, a privileged nitrogen-containing heterocyclic scaffold, has garnered significant attention in medicinal chemistry as a bioisostere for indoles, demonstrating profound biological activities[1]. By mimicking the structural topology of established nonsteroidal anti-inflammatory drugs (NSAIDs) like indomethacin, functionalized indolizine derivatives frequently display exceptional anti-inflammatory characteristics[1].

However, accurately assessing these novel entities requires more than basic screening. Because indolizines can modulate multiple signaling nodes—from direct enzyme inhibition (COX-1/COX-2, 5-LOX) to transcription-level suppression (NF-κB translocation)—scientists must design self-validating protocols[2]. Proper assay workflows must control for compound-induced cytotoxicity, ensure proper enzymatic cofactor presence, and dictate highly specific reagent timing to avoid experimental artifacts.

Validated Indolizine Baselines

To contextualize assay development, researchers should benchmark newly synthesized compounds against established data points. Quantitative profiling of known indolizines reveals selective COX-2 inhibition and potent downregulation of nitric oxide (NO) production in macrophage models:

Compound IdentifierTarget / Assay ModelIC₅₀ (µM)Mechanistic Insights & Notes
Curindolizine NO Production (RAW 264.7)5.31Fungal alkaloid suppressing LPS-induced inflammation[3]
Compound 5a COX-2 Inhibition (Enzymatic)5.847-methoxy indolizine derivative acting as an indomethacin bioisostere[1]
Compound 56 Dual COX-2 / 5-LOX14.91Non-competitive inhibitor; preferential COX-2 selectivity over COX-1[2]
Agent 95 NO Production (RAW 264.7)8.80Downregulates TNF-α and IL-1β secretion at higher concentrations[4]

Mechanistic Modulation by Indolizines

Indolizine derivatives exert anti-inflammatory activity either by directly inhibiting key terminal enzymes (such as Cyclooxygenase-2) or by intercepting upstream signaling sequences (such as the TLR4/NF-κB axis in macrophages). Understanding this biochemical topology is essential for selecting the correct biological readouts.

Pathway LPS LPS Stimulation TLR4 TLR4 Receptor LPS->TLR4 NFKB NF-κB Translocation TLR4->NFKB iNOS iNOS & NO Production NFKB->iNOS COX2 COX-2 Expression NFKB->COX2 Cytokines TNF-α / IL-6 NFKB->Cytokines Indolizine Indolizine Scaffold Indolizine->NFKB Upstream Blockade Indolizine->COX2 Direct Enzymatic Inhibition

Fig 1: Dual anti-inflammatory mechanisms of indolizine derivatives targeting both NF-κB and COX-2.

Protocol A: LPS-Induced RAW 264.7 Macrophage Assay

This cellular assay evaluates an indolizine's capability to intercept upstream inflammatory signaling. Lipopolysaccharide (LPS) is used to trigger toll-like receptor 4 (TLR4), leading to the massive production of pro-inflammatory cytokines and nitric oxide[3].

Experimental Causality & System Validation
  • Sequential vs. Co-incubation: Pre-treating RAW 264.7 macrophages with the indolizine compound 1-2 hours prior to LPS stimulation is absolutely critical. This sequential timing prevents the test compound from merely chelating or chemically degrading the LPS in the media, ensuring the effect measured is driven by true cellular receptor modulation.

  • The Viability Mandate (MTT Control): A severe pitfall in macrophage NO assays is false-positive anti-inflammatory signals caused by cell death. A parallel MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is strictly required to normalize NO output to live-cell metabolic activity[5].

Workflow Step1 1. Cell Seeding RAW 264.7 Macrophages Step2 2. Pre-Treatment Add Indolizine (1-2 hr) Step1->Step2 Step3 3. LPS Induction 1 µg/mL LPS (24 hr) Step2->Step3 Decision 4. Harvest Phase Step3->Decision Assay1 Griess Assay (Supernatant) Quantify NO Output Decision->Assay1 Assay2 ELISA (Supernatant) Quantify TNF-α / IL-6 Decision->Assay2 Assay3 MTT Assay (Cells) Viability Validation Decision->Assay3

Fig 2: Integrated RAW 264.7 in vitro screening workflow with parallel viability validation.

Step-by-Step Methodology
  • Cell Seeding: Harvest RAW 264.7 macrophages at 80% confluency. Seed the cells at a density of

    
     cells/well into a 96-well plate[5]. Incubate at 37°C, 5% CO₂ for 24 hours to ensure firm adherence.
    
  • Compound Preparation: Dissolve indolizine derivatives in analytical grade DMSO. Perform serial dilutions in serum-free DMEM so the final DMSO concentration does not exceed 0.1% v/v (higher concentrations disrupt macrophage morphology).

  • Compound Pre-Treatment: Aspirate old media. Apply the prepared compound dilutions to the specific wells. Incubate for 1 to 2 hours.

  • Inflammation Induction: Spike the wells with LPS (e.g., E. coli O111:B4) to a final in-well concentration of 1 µg/mL. Incubate for 24 hours.

  • Nitric Oxide Quantification (Griess Assay):

    • Transfer 50 µL of the culture supernatant to a fresh flat-bottom plate.

    • Add 50 µL of Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid).

    • Incubate in the dark for 10 minutes. Read absorbance at 540 nm using a microplate reader.

  • Viability Normalization (MTT Assay):

    • To the remaining cells/media in the original plate, add 10 µL of MTT solution (5 mg/mL) per well[5].

    • Incubate for 4 hours at 37°C. Carefully aspirate media and dissolve the resulting formazan crystals in 100 µL DMSO[5]. Read absorbance at 570 nm.

Protocol B: Enzymatic COX-1/COX-2 Selectivity Profiling

Because indolizines structurally correlate with non-selective NSAIDs, defining their safety profile requires confirming robust selectivity toward the inducible COX-2 isoform over the constitutive COX-1 isoform. Targeting COX-2 curtails inflammation, whereas inhibiting COX-1 induces gastrointestinal ulceration[1].

Experimental Causality & Reagent Dynamics
  • The Heme Cofactor: Cyclooxygenases inherently require a heme cofactor for their peroxidase activity. The assay buffer must be supplemented with exogenous hematin; failing to do so will result in sluggish, non-linear conversion of arachidonic acid to prostaglandin G2 (PGG2), invalidating kinetic reads.

  • Selectivity Index (SI): SI is calculated as

    
    . A highly selective indolizine derivative will have an SI > 100, mirroring selective coxibs.
    
Step-by-Step Methodology
  • Enzyme Reconstitution: Prepare the assay buffer (100 mM Tris-HCl, pH 8.0). Reconstitute purified human recombinant COX-1 and COX-2 enzymes according to specific specific activity lots.

  • Cofactor Assembly: To the assay buffer, add hematin (final concentration 1 µM) and a fluorometric/colorimetric co-substrate (e.g., ADHP, which reacts with the peroxidase by-products to yield highly fluorescent resorufin).

  • Inhibitor Incubation: In a black 96-well plate (for fluorescence), combine 150 µL of the supplemented assay buffer, 10 µL of the COX enzyme, and 10 µL of the synthesized indolizine compound. Incubate at room temperature for 10-15 minutes to allow for binding equilibrium (particularly crucial for time-dependent, non-competitive indolizine inhibitors)[2].

  • Substrate Initiation: Rapidly add 10 µL of arachidonic acid (final concentration ~10 µM) to all wells utilizing a multichannel pipette to initiate the cascade.

  • Measurement & Analysis: Measure fluorescence kinetically (Excitation ~535 nm / Emission ~587 nm) for 5-10 minutes. Calculate the percentage inhibition based on the initial linear velocity of the reaction compared to a vehicle control.

References

  • [2] Srivastava, P. et al. (2017). Design, synthesis, and biological evaluation of some novel indolizine derivatives as dual cyclooxygenase and lipoxygenase inhibitor for anti-inflammatory activity. ResearchGate. Available at:[Link]

  • [1] Sandeep, C. et al. (2021). Crystallography, Molecular Modeling, and COX-2 Inhibition Studies on Indolizine Derivatives. PubMed Central (PMC). Available at:[Link]

  • [3] Li, H. et al. (2016). Curindolizine, an Anti-Inflammatory Agent Assembled via Michael Addition of Pyrrole Alkaloids Inside Fungal Cells. Organic Letters (PubMed). Available at:[Link]

  • [5] Kumar, A. et al. (2021). Anti-tubercular activity and molecular docking studies of indolizine derivatives targeting mycobacterial InhA enzyme. Taylor & Francis. Available at:[Link]

Sources

Application Notes & Protocols: In Vitro Anticancer Screening of 1-(2-Phenyl-1-indolizinyl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive, tiered framework for the in vitro anticancer evaluation of 1-(2-Phenyl-1-indolizinyl)ethanone, a novel compound centered on the indolizine scaffold. Indolizine and its derivatives represent a "privileged scaffold" in medicinal chemistry, recognized for a wide spectrum of biological activities, including significant potential as anticancer agents.[1][2][3] Numerous studies have highlighted the capacity of indolizine-based molecules to induce cytotoxicity in various cancer cell lines, often through mechanisms involving the disruption of microtubule dynamics.[3][4] This guide is designed for researchers, scientists, and drug development professionals, offering a logical progression of experiments from initial broad-based cytotoxicity screening to more focused mechanistic studies. We present detailed, field-proven protocols for cytotoxicity assessment, cell cycle analysis, and apoptosis induction, explaining the scientific rationale behind each methodological choice. The overarching goal is to provide a robust and self-validating workflow to thoroughly characterize the anticancer potential of 1-(2-Phenyl-1-indolizinyl)ethanone and similar novel chemical entities.

Introduction: The Rationale for Screening 1-(2-Phenyl-1-indolizinyl)ethanone

The indolizine nucleus, a fused bicyclic nitrogen-containing heterocycle, is a structural isomer of indole and has garnered substantial interest in oncology research.[1] Its planar structure is conducive to interactions with various biological macromolecules, making it a versatile backbone for designing targeted therapeutic agents.[2] A significant body of evidence points towards the anticancer activity of indolizine derivatives, with a frequently reported mechanism of action being the inhibition of tubulin polymerization.[3][5] By binding to tubulin, these compounds disrupt microtubule dynamics, which are essential for the formation of the mitotic spindle during cell division. This disruption leads to an arrest of the cell cycle in the G2/M phase, ultimately triggering programmed cell death, or apoptosis.[3][4]

Given this precedent, 1-(2-Phenyl-1-indolizinyl)ethanone is a compelling candidate for anticancer screening. This guide proposes a tiered screening cascade designed to first confirm its cytotoxic activity and then to investigate whether it operates through the hypothesized mechanism of cell cycle arrest and apoptosis induction.

Experimental Screening Cascade

The proposed workflow is designed to efficiently progress from a broad assessment of cytotoxicity to a detailed investigation of the underlying mechanism of action. This tiered approach ensures that resources are focused on compounds that show initial promise.

G start Compound Synthesis 1-(2-Phenyl-1-indolizinyl)ethanone tier1 Tier 1: Primary Screening SRB Cytotoxicity Assay (IC50 Determination) start->tier1 decision1 Potent Cytotoxicity? (IC50 < 10 µM) tier1->decision1 tier2 Tier 2: Mechanistic Assays decision1->tier2 Yes stop De-prioritize Compound decision1->stop No cell_cycle Cell Cycle Analysis (Propidium Iodide Staining) apoptosis Apoptosis Assay (Annexin V / PI Staining) next_steps Tier 3: Advanced Studies (Tubulin Polymerization Assay, Western Blot, In Vivo Models) cell_cycle->next_steps apoptosis->next_steps

Caption: A tiered workflow for in vitro anticancer screening.

Tier 1 Protocol: Primary Cytotoxicity Assessment via Sulforhodamine B (SRB) Assay

Scientific Rationale

The initial step in evaluating any potential anticancer compound is to determine its cytotoxicity across a panel of human cancer cell lines.[6][7] We recommend the Sulforhodamine B (SRB) assay for this purpose. The SRB assay is a colorimetric method that relies on the ability of the SRB dye to bind to basic amino acid residues of cellular proteins under mildly acidic conditions.[8][9] The amount of bound dye is directly proportional to the total cellular protein mass, which serves as a proxy for cell number.

Why the SRB Assay?

  • Robustness: It is less susceptible to interference from compounds that alter cellular metabolism compared to tetrazolium-based assays (e.g., MTT).[10]

  • Stability: The endpoint, a colored solution, is stable for extended periods.

  • Cost-Effectiveness: The reagents are inexpensive and readily available.[11]

  • High-Throughput: The protocol is easily adaptable for 96-well plate formats, making it ideal for screening.[11]

Materials and Reagents
  • Human cancer cell lines (e.g., HCT-116 colorectal carcinoma, MDA-MB-231 breast adenocarcinoma, NCI-H460 non-small cell lung cancer)

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • 1-(2-Phenyl-1-indolizinyl)ethanone (stock solution in DMSO)

  • Trichloroacetic acid (TCA), 10% (w/v), cold

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Tris base solution, 10 mM, pH 10.5

  • 1% (v/v) Acetic Acid

  • 96-well flat-bottom tissue culture plates

Step-by-Step Protocol
  • Cell Plating: Harvest cells during their exponential growth phase. Seed cells into 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[12]

  • Compound Treatment: Prepare serial dilutions of 1-(2-Phenyl-1-indolizinyl)ethanone in complete medium from the DMSO stock. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Replace the medium in the wells with 100 µL of the corresponding drug dilutions. Include a vehicle control (medium with 0.5% DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂.

  • Cell Fixation: Gently add 50 µL of cold 10% TCA to each well (final concentration 5% TCA) without aspirating the medium. Incubate at 4°C for 1 hour.[8]

  • Washing: Carefully discard the supernatant. Wash the plates five times with slow-running tap water or 1% acetic acid to remove TCA, unbound dye, and media components. Air dry the plates completely.[9]

  • SRB Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[9]

  • Removal of Unbound Dye: Quickly wash the plates four times with 200 µL of 1% acetic acid to remove unbound SRB dye. Air dry the plates until no moisture is visible.[8]

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well. Place the plates on a shaker for 10 minutes to solubilize the protein-bound dye.

  • Absorbance Reading: Measure the optical density (OD) at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage growth inhibition and determine the half-maximal inhibitory concentration (IC50) value using non-linear regression analysis with software like GraphPad Prism.

Data Presentation: Hypothetical Cytotoxicity Data

The results of the SRB assay are typically summarized in a table of IC50 values. A lower IC50 value indicates greater potency.

Cell LineCancer TypeIC50 of 1-(2-Phenyl-1-indolizinyl)ethanone (µM)
HCT-116Colorectal Carcinoma2.5 ± 0.3
MDA-MB-231Triple-Negative Breast Cancer4.1 ± 0.6
NCI-H460Non-Small Cell Lung Cancer1.8 ± 0.2
DU-145Prostate Carcinoma7.3 ± 0.9

Tier 2 Protocols: Mechanistic Elucidation

If the compound demonstrates potent cytotoxicity (e.g., IC50 < 10 µM) in the primary screen, the next logical step is to investigate its mechanism of action. Based on the literature for related indolizine compounds, we hypothesize that 1-(2-Phenyl-1-indolizinyl)ethanone induces G2/M cell cycle arrest and apoptosis.[4]

Cell Cycle Analysis by Propidium Iodide Staining

Cell cycle analysis is a powerful tool to determine if a cytotoxic compound affects cell division.[13] Propidium Iodide (PI) is a fluorescent intercalating agent that binds to DNA stoichiometrically. By staining fixed, permeabilized cells with PI and analyzing them with a flow cytometer, one can quantify the DNA content of each cell. This allows for the differentiation of cell populations into the major phases of the cell cycle: G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content).[14] An accumulation of cells in the G2/M phase is a hallmark of compounds that interfere with microtubule function.

G G1 G1 S S G1->S DNA Synthesis G2 G2 S->G2 M M G2->M Mitosis M->G1

Caption: The four main phases of the eukaryotic cell cycle.

  • Cell Treatment: Seed cells (e.g., 1 x 10⁶ cells in a 6-well plate) and allow them to attach overnight. Treat the cells with 1-(2-Phenyl-1-indolizinyl)ethanone at its IC50 and 2x IC50 concentrations for 24 hours.

  • Harvest and Fixation: Harvest both adherent and floating cells. Wash once with cold PBS. Resuspend the cell pellet (1x10⁶ cells) in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix overnight at -20°C.[15] Ethanol fixation permeabilizes the cells and preserves DNA integrity.

  • Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.[16]

  • Staining: Resuspend the cell pellet in 500 µL of PI staining solution (50 µg/mL PI and 100 µg/mL RNase A in PBS). RNase A is crucial to degrade cellular RNA, ensuring that PI only stains DNA.[13]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the samples using a flow cytometer. Exclude doublets using pulse width vs. pulse area gating.[17] Collect at least 10,000 events per sample.

  • Data Analysis: Analyze the resulting DNA content histograms using cell cycle analysis software (e.g., ModFit LT™, FlowJo) to quantify the percentage of cells in G0/G1, S, and G2/M phases.

Treatment% G0/G1% S% G2/M
Vehicle Control (0.5% DMSO)65.220.514.3
Compound (IC50)25.815.159.1
Compound (2x IC50)15.410.374.3
Apoptosis Detection by Annexin V-FITC / PI Staining

To confirm that cell death occurs via apoptosis, the Annexin V/PI dual-staining assay is the gold standard. In early apoptosis, the phospholipid phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[18] Annexin V, a calcium-dependent protein, has a high affinity for PS and, when conjugated to a fluorophore like FITC, can identify these early apoptotic cells.[18] Propidium Iodide (PI) is a membrane-impermeant DNA dye. It is excluded by viable and early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised.[19][20] This dual staining allows for the differentiation of four cell populations:

  • Annexin V- / PI- : Viable cells

  • Annexin V+ / PI- : Early apoptotic cells

  • Annexin V+ / PI+ : Late apoptotic/necrotic cells

  • Annexin V- / PI+ : Necrotic cells (often due to mechanical injury)

G viable Viable Cell (Annexin V-, PI-) early_apop Early Apoptosis (Annexin V+, PI-) viable->early_apop PS Flipping late_apop Late Apoptosis (Annexin V+, PI+) early_apop->late_apop Membrane Permeabilization

Caption: Principles of the Annexin V / PI apoptosis assay.

  • Cell Treatment: Seed and treat cells as described in the cell cycle protocol (Section 3.1.2, step 1).

  • Harvest Cells: Collect all cells, including those in the supernatant, as apoptotic cells may detach. Wash once with cold PBS.

  • Resuspension: Resuspend 1-5 x 10⁵ cells in 100 µL of 1X Annexin V Binding Buffer. The calcium in this buffer is essential for Annexin V to bind to PS.[18][20]

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (e.g., 50 µg/mL) to the cell suspension.[21]

  • Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.[20]

  • Dilution & Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately (within 1 hour) by flow cytometry.

  • Data Analysis: Use quadrant analysis on dot plots (FITC vs. PI) to quantify the percentage of cells in each of the four populations.

Treatment% Viable (Q3)% Early Apoptotic (Q4)% Late Apoptotic (Q2)% Necrotic (Q1)
Vehicle Control94.52.11.51.9
Compound (IC50)45.235.815.33.7
Compound (2x IC50)18.948.128.64.4

Hypothesized Signaling Pathway

The combined results from the proposed assays would support a specific mechanism of action. The cytotoxicity data establishes potency, the cell cycle analysis points to mitotic arrest, and the Annexin V assay confirms apoptosis as the mode of cell death. This evidence strongly suggests that 1-(2-Phenyl-1-indolizinyl)ethanone acts as a microtubule-destabilizing agent, initiating the intrinsic pathway of apoptosis.

G compound 1-(2-Phenyl-1-indolizinyl)ethanone tubulin β-Tubulin (Colchicine Site) compound->tubulin Binds mt Microtubule Dynamics tubulin->mt Inhibits Polymerization spindle Mitotic Spindle Formation mt->spindle arrest G2/M Phase Arrest (Mitotic Arrest) spindle->arrest Disruption leads to bcl2 Bcl-2 Phosphorylation (Inactivation) arrest->bcl2 Prolonged arrest activates apoptosis Intrinsic Apoptosis bcl2->apoptosis Initiates casp9 Caspase-9 Activation apoptosis->casp9 casp3 Caspase-3 Activation (Executioner) casp9->casp3 death Cell Death casp3->death

Sources

Troubleshooting & Optimization

Technical Support Center: Enhancing the Solubility of Indolizine Derivatives for Biological Assays

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with indolizine derivatives. This guide is designed to provide you with practical, field-proven insights and troubleshooting strategies to overcome the solubility challenges often encountered with this promising class of compounds. My goal is to equip you with the knowledge to ensure your biological assays are both reliable and reproducible.

Frequently Asked Questions (FAQs)

Here, we address some of the most common questions that arise when working with indolizine derivatives.

Q1: Why do my indolizine derivatives exhibit poor solubility in aqueous buffers?

A1: Indolizine derivatives, like many heterocyclic compounds, are often characterized by a planar, aromatic structure which can lead to low aqueous solubility.[1][2] This is primarily due to their hydrophobic nature, which makes them more soluble in organic solvents than in the aqueous buffers typically used for biological assays. The arrangement of substituents on the indolizine core can significantly influence its physicochemical properties, including solubility.[1][2]

Q2: What is the difference between kinetic and thermodynamic solubility, and which one is more relevant for my in vitro assays?

A2: Understanding the distinction between kinetic and thermodynamic solubility is crucial for interpreting your experimental results.[3][4]

  • Thermodynamic solubility is the true equilibrium solubility, representing the maximum amount of a compound that can dissolve in a solvent at a given temperature and pressure.[3][5]

  • Kinetic solubility , on the other hand, is a measure of how quickly a compound dissolves and is often determined by adding a concentrated stock solution (usually in an organic solvent like DMSO) to an aqueous buffer.[5][6] This can lead to a supersaturated, metastable solution.[3]

For most high-throughput screening and early-stage in vitro assays, kinetic solubility is the more practical parameter as it mimics the experimental conditions of diluting a DMSO stock into your assay buffer.[5][6] However, be aware that kinetically soluble concentrations may precipitate over time.[3]

Q3: My indolizine derivative, dissolved in DMSO, precipitates when I add it to my cell culture media. What is happening and how can I fix it?

A3: This common issue is a classic example of exceeding the kinetic solubility of your compound.[7][8] While your indolizine derivative may be soluble in 100% DMSO, its solubility dramatically decreases upon dilution into the aqueous environment of your cell culture medium.[7][8]

To address this, consider the following:

  • Lower the final concentration: Test a lower concentration of your compound in the assay.[8]

  • Reduce the DMSO concentration: Aim for a final DMSO concentration of ≤ 0.5%, and ideally ≤ 0.1%, to minimize solvent-induced toxicity and precipitation.[7][8]

  • Use an intermediate dilution step: Before the final dilution into the assay medium, perform a serial dilution in a buffer that contains a higher percentage of a co-solvent.[8]

  • Employ a solubilizing agent: Techniques like using cyclodextrins can help keep the compound in solution.[8]

Q4: Can I just filter out the precipitate from my compound solution or media?

A4: Filtering out the precipitate is generally not recommended as it will lower the effective concentration of your compound, leading to inaccurate and misleading results in your biological assay. The goal is to keep the compound fully dissolved at the desired test concentration.

Troubleshooting Guide: From Precipitation to Reproducible Results

This section provides a systematic approach to diagnosing and resolving common solubility-related issues.

Problem 1: Visible precipitation in the stock solution (e.g., in DMSO).

  • Potential Cause: The compound has limited solubility even in the organic solvent, or it has precipitated out of solution during storage, possibly due to freeze-thaw cycles.[9]

  • Troubleshooting Steps:

    • Visual Inspection: Always visually inspect your stock solution before use.[7]

    • Gentle Warming and Vortexing: Try to redissolve the compound by gently warming the vial (to 37°C) and vortexing thoroughly.[7]

    • Sonication: A brief sonication in a water bath can also aid in redissolution.[8]

    • Prepare a Fresh Stock: If the precipitate does not redissolve, it is best to prepare a fresh stock solution.[7] Consider preparing a lower concentration stock if solubility in the organic solvent is a limiting factor.

    • Aliquot for Storage: To avoid repeated freeze-thaw cycles, aliquot your stock solution into single-use volumes.[7]

Problem 2: Compound precipitates immediately upon addition to the aqueous assay buffer or cell culture medium.

  • Potential Cause: The final concentration of the indolizine derivative exceeds its kinetic solubility limit in the assay medium.[8]

  • Troubleshooting Steps:

    • Optimize the Dilution Protocol: Avoid adding a small volume of highly concentrated stock directly into a large volume of aqueous buffer. Instead, perform serial dilutions. It's preferable to mix DMSO stock dilutions directly with the assay media solution to maximize the interaction of the compound with components in the media that might aid solubility, such as proteins.[9]

    • Reduce the Final Concentration: Determine the highest concentration at which your compound remains soluble in the final assay buffer.

    • Employ a Co-solvent System: For your stock solution, consider using a mixture of DMSO and another biocompatible solvent like polyethylene glycol (PEG).[7]

    • Utilize Solubilizing Excipients: Incorporate solubilizing agents like cyclodextrins into your assay buffer.[][11]

Problem 3: Inconsistent or non-reproducible assay results.

  • Potential Cause: This can be a subtle sign of solubility issues. Even if you don't see visible precipitation, your compound may be forming small aggregates that can interfere with the assay and lead to variable results.[9]

  • Troubleshooting Steps:

    • Confirm Stock Solution Integrity: Before each experiment, ensure your stock solution is free of precipitate.

    • Re-evaluate the Highest Test Concentration: The observed variability might be occurring at the higher end of your dose-response curve where solubility is most challenged. Consider lowering the maximum concentration tested.

    • Implement a Solubility Enhancement Strategy: Proactively use a solubility enhancement technique, such as the inclusion of cyclodextrins, even if precipitation is not obvious.

Experimental Protocols

Here are detailed protocols for common solubility enhancement techniques.

Protocol 1: Preparation of a Stock Solution Using a Co-solvent System

Objective: To prepare a concentrated stock solution of a poorly soluble indolizine derivative with improved solubility upon dilution into aqueous media.

Materials:

  • Indolizine derivative (solid)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Polyethylene glycol 400 (PEG 400)

  • Sterile microcentrifuge tubes

Methodology:

  • Allow the vial of the solid indolizine derivative to equilibrate to room temperature before opening.

  • Prepare a co-solvent mixture of DMSO and PEG 400. A common starting ratio is 1:1 (v/v).

  • Add the appropriate volume of the co-solvent mixture to the solid compound to achieve the desired high-concentration stock solution (e.g., 10-50 mM).

  • Vortex the vial vigorously for at least 60 seconds.

  • If necessary, sonicate the vial in a water bath for 5-10 minutes to ensure complete dissolution.[8]

  • Visually inspect the solution to confirm that no solid particles remain.

  • Store the stock solution in aliquots at -20°C or -80°C, protected from light.

Protocol 2: Utilizing Cyclodextrins for Solubility Enhancement

Objective: To increase the apparent aqueous solubility of an indolizine derivative by forming an inclusion complex with a cyclodextrin.

Materials:

  • Indolizine derivative stock solution (in DMSO or a co-solvent)

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutyl ether-β-cyclodextrin (SBE-β-CD)

  • Assay buffer or cell culture medium

Methodology:

  • Prepare the Cyclodextrin-Containing Medium:

    • Dissolve the chosen cyclodextrin (e.g., HP-β-CD) in your assay buffer or cell culture medium to a final concentration typically ranging from 1 to 10 mM.

    • Sterile filter the solution if it will be used in cell-based assays.

  • Dilution of the Indolizine Derivative:

    • Add the indolizine derivative stock solution to the cyclodextrin-containing medium to achieve the desired final assay concentration.

    • It is crucial to add the compound stock to the cyclodextrin solution, not the other way around, to facilitate the formation of the inclusion complex.

  • Equilibration:

    • Gently mix the final solution and allow it to equilibrate for a short period (e.g., 15-30 minutes) at room temperature before adding it to the assay plate.

Data Presentation

Table 1: Example of Solubility Enhancement of a Model Indolizine Derivative

FormulationApparent Aqueous Solubility (µM)Fold Increase
0.5% DMSO in PBS2-
0.5% DMSO in PBS + 5 mM HP-β-CD2512.5
0.5% (1:1 DMSO/PEG400) in PBS84

Visualization of Experimental Workflows

solubility_enhancement_workflow start Start: Poorly Soluble Indolizine Derivative check_stock Issue: Precipitation in Stock Solution? start->check_stock redissolve Attempt to Redissolve: Warm, Vortex, Sonicate check_stock->redissolve Yes check_assay Issue: Precipitation in Assay Medium? check_stock->check_assay No fresh_stock Prepare Fresh Stock (Consider lower concentration) redissolve->fresh_stock Fails redissolve->check_assay Succeeds fresh_stock->check_assay lower_conc Strategy 1: Lower Final Concentration check_assay->lower_conc Yes cosolvent Strategy 2: Use Co-solvent System (e.g., DMSO/PEG400) check_assay->cosolvent Yes cyclodextrin Strategy 3: Use Cyclodextrins (e.g., HP-β-CD) check_assay->cyclodextrin Yes assay Proceed with Biological Assay check_assay->assay No lower_conc->assay cosolvent->assay cyclodextrin->assay

Caption: Decision workflow for addressing solubility issues with indolizine derivatives.

References

  • Drug Discovery Online. (2023, December 18). 4 Strategies To Formulate Poorly Soluble APIs. Available from: [Link]

  • Dr. Reddy's Laboratories. (n.d.). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Available from: [Link]

  • Dr. Reddy's Laboratories. (n.d.). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients. Available from: [Link]

  • Pharmaceutical Technology. (2011, March 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Available from: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (n.d.). Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review. Available from: [Link]

  • American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. Available from: [Link]

  • MDPI. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Available from: [Link]

  • Dovepress. (n.d.). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Available from: [Link]

  • ResearchGate. (n.d.). Optimizing solubility: Kinetic versus thermodynamic solubility temptations and risks. Available from: [Link]

  • Touro Scholar. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Available from: [Link]

  • Tablets & Capsules. (2025, July 15). Formulating OSDs for Poorly Soluble Drugs. Available from: [Link]

  • SciSpace. (2018, September 15). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Available from: [Link]

  • Indian Journal of Pharmaceutical and Biological Research. (2019, June 30). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Available from: [Link]

  • World Journal of Pharmaceutical Research. (2023, March 13). Solubility enhancement techniques: A comprehensive review. Available from: [Link]

  • ResearchGate. (n.d.). (PDF) Techniques for solubility enhancement of poorly soluble drugs: An overview. Available from: [Link]

  • Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Available from: [Link]

  • Oreate AI Blog. (2026, January 15). Kinetic vs. Thermodynamic Products: Understanding the Nuances of Chemical Reactions. Available from: [Link]

  • PubMed. (2012, October 9). Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks. Available from: [Link]

  • NCBI Bookshelf. (2015, September 18). Assay Interference by Chemical Reactivity. Available from: [Link]

  • International Journal of Pharmaceutical and Chemical Analysis. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. Available from: [Link]

  • SpringerLink. (n.d.). Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. Available from: [Link]

  • SpringerLink. (2025, July 30). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Available from: [Link]

  • ResearchGate. (2006, May 10). Biological assay challenges from compound solubility: strategies for bioassay optimization. Available from: [Link]

  • International Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). MIXED CO-SOLVENCY CONCEPT: A PROMISING TOOL TO ENHANCE SOLUBILITY OF POOR SOLUBLE DRUG ACECLOFENAC. Available from: [Link]

  • ResearchGate. (2025, October 13). What is the reason behind the precipitation of drugs or compounds during MTT assay in 96-well plates after the treatment?. Available from: [Link]

  • SciSpace. (n.d.). Breakthroughs in Indole and Indolizine Chemistry – New Synthetic Pathways, New Applications. Available from: [Link]

  • Der Pharma Chemica. (2021, February 26). Indolizine- A Privileged Biological Scaffold. Available from: [Link]

  • Biotage. (2023, January 23). How to prevent compound precipitation during flash column chromatography. Available from: [Link]

  • Asian Journal of Dental and Health Sciences. (2022, September 15). Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals. Available from: [Link]

  • MDPI. (2021, December 21). Color-Tunable Indolizine-Based Fluorophores and Fluorescent pH Sensor. Available from: [Link]

  • ResearchGate. (2025, October 17). Color-Tunable Indolizine-Based Fluorophores and Fluorescent pH Sensor. Available from: [Link]

  • ResearchGate. (2025, August 6). Indolizine derivatives: Recent advances and potential pharmacological activities. Available from: [Link]

  • ResearchGate. (2025, August 6). Pyridyl-indolizine derivatives as DNA binders and pH-sensitive fluorescent dyes. Available from: [Link]

  • PubMed. (n.d.). Design, synthesis and chemical stability of indolizine derivatives for antidiabetic activity. Available from: [Link]

Sources

Technical Support Center: Minimizing Polymerization Side Reactions in Indolizine Formation

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of indolizines. It provides in-depth technical guidance on troubleshooting and minimizing common polymerization side reactions encountered during experimental work.

Introduction: The Challenge of Polymerization in Indolizine Synthesis

The indolizine scaffold is a privileged structural motif found in a wide array of natural products and pharmacologically active compounds.[1] Its synthesis is a cornerstone of medicinal chemistry and drug discovery. Methodologies such as the Tschitschibabin reaction and 1,3-dipolar cycloadditions are powerful tools for constructing the indolizine core.[2] However, these reactions are often plagued by the formation of polymeric side products, which can significantly reduce the yield and complicate the purification of the desired indolizine.

This guide will delve into the mechanistic origins of these polymerization side reactions and provide actionable, field-proven strategies to mitigate their formation.

Part 1: Understanding the Root Causes of Polymerization

Undesired polymerization during indolizine synthesis primarily stems from the high reactivity of the starting materials and key intermediates. The two most common culprits are:

  • Alkyne Polymerization: Many indolizine syntheses, particularly 1,3-dipolar cycloadditions, utilize activated alkynes as dipolarophiles.[2] These electron-deficient alkynes are susceptible to self-polymerization, especially under thermal conditions or in the presence of certain catalysts.[3]

  • Pyridinium Ylide Instability: Pyridinium ylides, the 1,3-dipoles in many cycloaddition reactions, can be unstable.[4] Under reaction conditions, they can decompose or self-condense, leading to oligomeric or polymeric tars. The stability of the ylide is highly dependent on the nature of its substituents.[5]

Part 2: Troubleshooting Guides in a Question-and-Answer Format

This section directly addresses specific issues you may encounter in the laboratory.

Scenario 1: Low Yields and a Tar-Like Residue in a 1,3-Dipolar Cycloaddition

Question: "I am attempting a 1,3-dipolar cycloaddition between a pyridinium ylide and dimethyl acetylenedicarboxylate (DMAD). My reaction is consistently yielding a dark, intractable tar with very little of the desired indolizine. What is happening and how can I fix it?"

Answer: This is a classic presentation of polymerization of either the DMAD or the pyridinium ylide, or both. Here’s a systematic approach to troubleshoot this issue:

1. Control the Rate of Reaction and Local Concentration:

  • Causality: Rapid mixing of highly reactive components at elevated temperatures can lead to uncontrolled polymerization.

  • Protocol: Employ a slow addition strategy. Prepare a solution of the more stable reactant (often the pyridinium salt and base) and add the alkyne solution dropwise over an extended period (e.g., 1-2 hours) using a syringe pump. This maintains a low instantaneous concentration of the highly reactive species, favoring the desired bimolecular cycloaddition over polymolecular polymerization.

2. Optimize Reaction Temperature:

  • Causality: High temperatures can provide the activation energy for polymerization pathways.

  • Protocol: Screen a range of temperatures.[6] Start at a lower temperature (e.g., room temperature or even 0 °C) and gradually increase it. Monitor the reaction by TLC to find the "sweet spot" where the desired product forms at a reasonable rate without significant polymer formation. In some cases, lowering the temperature can favor the thermodynamically more stable product.[6]

3. Re-evaluate Your Solvent Choice:

  • Causality: The solvent polarity can influence the stability of the pyridinium ylide and the transition states of both the desired reaction and the side reactions.[6][7]

  • Protocol: Conduct small-scale parallel reactions in a variety of solvents with different polarities (e.g., toluene, THF, acetonitrile, DMF).[6] Aprotic solvents are generally preferred for 1,3-dipolar cycloadditions.[7]

4. Consider the Use of a Polymerization Inhibitor:

  • Causality: For highly reactive alkynes, a polymerization inhibitor can selectively scavenge radical species that initiate polymerization without significantly affecting the desired cycloaddition.

  • Protocol: Add a small amount (e.g., 0.1-1 mol%) of a radical inhibitor like hydroquinone or butylated hydroxytoluene (BHT) to the reaction mixture.[8] There are also high-performance inhibitors available that are effective under a wider range of conditions.[8]

Experimental Workflow for Optimizing a 1,3-Dipolar Cycloaddition

G cluster_0 Reaction Setup cluster_1 Slow Addition cluster_2 Reaction & Monitoring cluster_3 Troubleshooting A Dissolve Pyridinium Salt and Base in Solvent C Add Alkyne Solution Dropwise via Syringe Pump A->C B Prepare Separate Solution of Alkyne B->C D Maintain Temperature (e.g., 25°C) C->D E Monitor by TLC D->E F Low Yield/ Polymer Formation? E->F G Decrease Temperature F->G Yes H Change Solvent F->H Yes I Add Inhibitor F->I Yes G->D H->A I->B G cluster_0 Controlling Factors A Tschitschibabin Reaction B Desired Indolizine A->B C Dimerization Side Product A->C D Steric Hindrance D->B Favors D->C Hinders E Base Strength E->C Can Promote F Temperature F->C Can Promote G Metal Catalyst G->B Favors

Caption: Factors influencing the outcome of the Tschitschibabin reaction.

Part 3: Frequently Asked Questions (FAQs)

Q1: Can the order of reagent addition significantly impact polymerization?

A1: Absolutely. As detailed in Scenario 1, adding the more reactive species (like an activated alkyne) slowly to a solution of the other components is a critical strategy to minimize polymerization by keeping its instantaneous concentration low.

Q2: Are there any "green" chemistry approaches to reduce polymerization?

A2: Yes. Solvent-free reaction conditions, when feasible, can sometimes reduce side reactions by promoting direct interaction between reactants. [9]Additionally, the use of catalytic systems, rather than stoichiometric reagents, can lead to cleaner reactions with fewer byproducts. [10] Q3: My desired indolizine is unstable and seems to polymerize during purification on silica gel. What can I do?

A3: Some electron-rich indolizines can be sensitive to the acidic nature of silica gel. [11]Consider using a less acidic stationary phase like neutral alumina for column chromatography. Alternatively, purification by recrystallization, if possible, can be a gentler method.

Q4: How do electron-withdrawing vs. electron-donating groups on the pyridine ring affect ylide stability and polymerization?

A4: Electron-withdrawing groups on the pyridine ring generally stabilize the pyridinium ylide intermediate, making it less prone to decomposition and polymerization. [5]This is because they can delocalize the negative charge of the ylide. Conversely, electron-donating groups can destabilize the ylide, potentially leading to more side reactions.

Part 4: Data Summary and Experimental Protocols

Table 1: Effect of Reaction Conditions on Indolizine Yield and Polymer Formation
EntrySolventTemperature (°C)Addition MethodYield of Indolizine (%)ObservationsReference
1Toluene110All at once15Significant tar formation[7]
2Toluene110Slow addition (2h)65Reduced polymer, cleaner reaction-
3DMF110All at once<10Mostly polymer[12]
4Acetonitrile80Slow addition (2h)72Clean reaction, good yield[13]
5Toluene25Slow addition (2h)55Slower reaction, but very clean[6]

This table is a representative summary based on literature findings. Actual results will vary with specific substrates.

Protocol: General Procedure for Minimizing Polymerization in a 1,3-Dipolar Cycloaddition
  • Reagent Preparation:

    • In a flame-dried, three-necked flask equipped with a reflux condenser, magnetic stirrer, and a dropping funnel under an inert atmosphere (e.g., Argon), dissolve the pyridinium salt (1.0 eq) and a suitable base (e.g., K2CO3, 2.0 eq) in anhydrous solvent (e.g., acetonitrile). [1] * In a separate, dry flask, prepare a solution of the alkyne dipolarophile (1.1 eq) in the same anhydrous solvent.

  • Slow Addition:

    • Gently heat the pyridinium salt/base mixture to the desired reaction temperature (e.g., 80 °C). [13] * Using a syringe pump, add the alkyne solution dropwise to the reaction mixture over a period of 1-3 hours.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

    • Upon completion (disappearance of the limiting reagent), cool the reaction to room temperature.

  • Work-up and Purification:

    • Filter the reaction mixture to remove any inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography (silica gel or neutral alumina) or recrystallization to afford the pure indolizine. [1]

References

  • Benchchem. (n.d.). Technical Support Center: Synthesis of 5-Substituted Indolizines.
  • ResearchGate. (2025). New route synthesis of indolizines via 1,3-dipolar cycloaddition of pyridiniums and alkynes.
  • Benchchem. (n.d.). Application Notes: Synthesis of Indolizines via 1,3-Dipolar Cycloaddition.
  • Organic Chemistry Portal. (n.d.). Indolizine synthesis.
  • Benchchem. (n.d.). Managing regioselectivity in the synthesis of substituted indolizines.
  • ACS Omega. (2024). Metal-Free Synthesis of Functionalized Indolizines via a Cascade Michael/SN2/Aromatization Reaction of 2-Alkylazaarene Derivatives with Bromonitroolefins.
  • ResearchGate. (n.d.). Optimization of the reaction conditions.
  • Wikipedia. (n.d.). Chichibabin reaction.
  • IntechOpen. (2016). Breakthroughs in Indole and Indolizine Chemistry – New Synthetic Pathways, New Applications.
  • RSC Publishing. (2016). Recent advances in the synthesis of indolizines and their π-expanded analogues.
  • ResearchGate. (n.d.). Solvent effect over reaction selectivity affording the multicomponent....
  • Journal of Basic and Clinical Pharmacy. (2017). Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties.
  • Chemistry LibreTexts. (2023). Chichibabin Reaction.
  • Wiley Online Library. (2025). Hydrophilic Poly(Iminopyridinium Ylide)s: Defining a New Chemical Space for Poly(ylide)s.
  • FasterCapital. (n.d.). Importance Of Alkynes In Organic Synthesis.
  • MDPI. (2024). Efficient Solvent-Free Synthesis of Indolizines Using CuBr Catalyst from Pyridine, Acetophenone, and Electron-Deficient Alkenes.
  • MDPI. (2016). Investigation of the Pyridinium Ylide—Alkyne Cycloaddition as a Fluorogenic Coupling Reaction.
  • FUJIFILM Wako Pure Chemical Corporation. (n.d.). Polymerization Inhibitors|Q-1300|Q-1301.
  • Semantic Scholar. (2023). and diastereodivergent synthesis of fused indolizines enabled by synergistic Cu/Ir catalysis.

Sources

Technical Support Center: Optimizing Solvent Choice for 1-acetyl-2-phenylindolizine Recrystallization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 1-acetyl-2-phenylindolizine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on optimizing the recrystallization process for this specific indolizine derivative. Here, we move beyond generic protocols to offer a logical framework for solvent selection and troubleshooting, grounded in the principles of physical organic chemistry.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in recrystallizing 1-acetyl-2-phenylindolizine?

A1: The primary challenge lies in identifying a solvent or solvent system that exhibits a significant temperature-dependent solubility for 1-acetyl-2-phenylindolizine. An ideal solvent will dissolve the compound completely at an elevated temperature but will have low solubility for it at cooler temperatures, allowing for high recovery of pure crystals upon cooling.[1][2] The unique combination of a polar acetyl group and a nonpolar phenyl group on the heterocyclic indolizine core means that its solubility can be nuanced, making solvent selection a critical experimental step.

Q2: I am seeing low or no crystal formation upon cooling. What are the likely causes?

A2: This common issue typically points to one of two scenarios: either too much solvent was used, resulting in a solution that is not supersaturated upon cooling, or the chosen solvent is simply too good at dissolving the compound, even at low temperatures.[3] It is also possible that the cooling process is too rapid, which can inhibit crystal nucleation.

Q3: My recrystallized product appears oily or forms a glass instead of crystals. What is "oiling out" and how can I prevent it?

A3: "Oiling out" occurs when the solid melts in the hot solvent before it dissolves, or when the solution becomes supersaturated at a temperature above the melting point of the solute. This results in the formation of an impure liquid phase that may solidify into a glass upon further cooling, trapping impurities. To prevent this, consider using a larger volume of solvent, a solvent with a lower boiling point, or a mixed solvent system to reduce the solution's saturation temperature.

Q4: Can I use a mixed solvent system? If so, how do I choose the right pair?

A4: Absolutely. A mixed solvent system is often ideal when no single solvent provides the desired solubility profile.[4] The best approach is to choose a "good" solvent in which 1-acetyl-2-phenylindolizine is highly soluble and a "poor" or "anti-solvent" in which it is sparingly soluble. The two solvents must be miscible. A common strategy is to dissolve the compound in a minimal amount of the hot "good" solvent and then add the "poor" solvent dropwise until the solution becomes turbid, then re-heating to clarify before cooling.[5]

Troubleshooting Guide: Common Issues and Solutions

Issue Potential Cause(s) Recommended Action(s)
Poor Crystal Yield 1. Too much solvent used. 2. Premature crystallization during hot filtration. 3. Crystals lost during washing.1. Boil off some solvent to concentrate the solution and re-cool. 2. Preheat the filtration apparatus and use a slight excess of hot solvent. 3. Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.[3]
No Crystals Form 1. Solution is not supersaturated (too much solvent). 2. Cooling too rapidly.1. Evaporate some solvent and attempt to recrystallize again. 2. Induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal.[3] 3. Allow the solution to cool more slowly to room temperature before placing it in an ice bath.
"Oiling Out" 1. Melting point of the compound is lower than the boiling point of the solvent. 2. High concentration of impurities depressing the melting point.1. Select a solvent with a lower boiling point. 2. Use a larger volume of solvent. 3. Consider pre-purification by column chromatography if impurities are significant.
Colored Impurities in Crystals 1. Colored impurities are co-crystallizing with the product.1. Add a small amount of activated charcoal to the hot solution before filtration. Be aware that charcoal can also adsorb some of the desired product.

Experimental Protocols

Protocol 1: Systematic Solvent Screening for 1-acetyl-2-phenylindolizine

This protocol outlines a systematic approach to identify a suitable recrystallization solvent using small quantities of your crude product.

Objective: To determine a solvent or solvent pair with high solubility for 1-acetyl-2-phenylindolizine at elevated temperatures and low solubility at room temperature or below.

Materials:

  • Crude 1-acetyl-2-phenylindolizine (approx. 100 mg)

  • A selection of solvents with varying polarities (e.g., water, ethanol, isopropanol, acetone, ethyl acetate, toluene, hexane)

  • Test tubes (10)

  • Hot plate and water bath

  • Glass stirring rods

  • Ice bath

Procedure:

  • Place approximately 10 mg of crude 1-acetyl-2-phenylindolizine into each test tube.

  • To the first test tube, add the first solvent dropwise at room temperature, stirring after each drop, until the solid dissolves or a maximum of 1 mL has been added. Record your observations on its room temperature solubility.

  • If the solid does not dissolve at room temperature, heat the test tube in a hot water bath to the boiling point of the solvent.[1] Continue to add solvent dropwise if necessary to achieve dissolution.

  • If the solid dissolves in the hot solvent, allow the test tube to cool slowly to room temperature, and then place it in an ice bath. Observe if crystals form.[1]

  • A good solvent is one in which the compound is sparingly soluble at room temperature but dissolves readily in the hot solvent and recrystallizes upon cooling.[2]

  • Repeat steps 2-5 for each of the selected solvents.

Data Interpretation:

SolventSolubility at RT (in ~1 mL)Solubility at Boiling (in ~1 mL)Crystal Formation on CoolingAssessment
WaterInsolubleInsolubleNoneUnsuitable
EthanolSparingly SolubleSolubleGood CrystalsPromising
Ethyl AcetateSolubleVery SolublePoor RecoveryToo Soluble
TolueneSparingly SolubleSolubleGood CrystalsPromising
HexaneInsolubleInsolubleNoneUnsuitable (Potential anti-solvent)

Based on the indolizine structure with acetyl and phenyl groups, a solvent of intermediate polarity like ethanol, isopropanol, or ethyl acetate is a logical starting point. For mixed solvent systems, a good starting pair would be a solvent in which the compound is soluble (like ethyl acetate or dichloromethane) and one in which it is not (like hexane or heptane).

Logical Workflows and Diagrams

The process of selecting an appropriate solvent and troubleshooting common recrystallization issues can be visualized as a decision-making workflow.

Solvent_Selection_Workflow start Start: Crude 1-acetyl-2-phenylindolizine solubility_test Perform Solvent Screening (Protocol 1) start->solubility_test evaluate Evaluate Solubility Data solubility_test->evaluate single_solvent Ideal Single Solvent Found? (Sparingly soluble cold, very soluble hot) evaluate->single_solvent recrystallize_single Recrystallize with Single Solvent single_solvent->recrystallize_single Yes mixed_solvent Consider Mixed Solvent System single_solvent->mixed_solvent No end_ok Pure Crystals Obtained recrystallize_single->end_ok select_pair Select Miscible 'Good' and 'Poor' Solvents mixed_solvent->select_pair recrystallize_mixed Recrystallize with Mixed Solvents select_pair->recrystallize_mixed recrystallize_mixed->end_ok

Caption: Workflow for systematic solvent selection.

Troubleshooting_Recrystallization start Recrystallization Attempted outcome Evaluate Outcome start->outcome no_crystals No/Few Crystals outcome->no_crystals [Problem] oiling_out Oiling Out outcome->oiling_out [Problem] poor_purity Poor Purity outcome->poor_purity [Problem] success Success! outcome->success [Good Crystals] check_supersaturation Too much solvent? Not supersaturated? no_crystals->check_supersaturation check_mp_bp Solvent BP > Compound MP? oiling_out->check_mp_bp check_cooling Cooling too fast? poor_purity->check_cooling induce_crystallization Induce Crystallization (Scratch/Seed) check_supersaturation->induce_crystallization No concentrate Concentrate Solution (Boil off solvent) check_supersaturation->concentrate Yes induce_crystallization->start concentrate->start change_solvent Use lower BP solvent or more solvent volume check_mp_bp->change_solvent change_solvent->start use_charcoal Use Activated Charcoal for colored impurities check_cooling->use_charcoal Colored impurities use_charcoal->start

Caption: Troubleshooting logic for common recrystallization issues.

References

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]

  • Wartburg College. (n.d.). Recrystallization1. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from [Link]

  • Scribd. (n.d.). Solvent Polarity Index Table. Retrieved from [Link]

  • California State University, Dominguez Hills. (n.d.). Crystallization. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet. Retrieved from [Link]

  • University of California, Berkeley. (n.d.). Summary of Common Crystallization Solvents. Retrieved from [Link]

  • Siadati, S. A. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation? ResearchGate. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Homi Bhabha Centre for Science Education. (n.d.). Recrystallization. Retrieved from [Link]

  • EBSCO. (n.d.). Recrystallization (chemistry) | Chemistry | Research Starters. Retrieved from [Link]

  • IntechOpen. (2015, October 28). Recrystallization of Drugs — Effect on Dissolution Rate. Retrieved from [Link]

  • University of York. (n.d.). Solvent Choice. Retrieved from [Link]

  • Der Pharma Chemica. (2016). Synthesis, Biological Activity of 2-phenylindolizine Acetamide Derivatives as Potential Antibacterial Agents. Retrieved from [Link]

  • University of California, Irvine. (n.d.). recrystallization-2.doc.pdf. Retrieved from [Link]

  • Nichols, L. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]

  • ResearchGate. (2024, March 11). (PDF) Design and Synthesis of 2‐Phenylindolizine Acetamides: Molecular Docking, in Vitro Antimicrobial and Anticancer Activity Evaluation. Retrieved from [Link]

  • PubMed. (2024, May 15). Design and Synthesis of 2-Phenylindolizine Acetamides: Molecular Docking, in Vitro Antimicrobial and Anticancer Activity Evaluation. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of a Library of Indolizines Using Poly(ethylene glycol) as Soluble Support | Request PDF. Retrieved from [Link]

  • MDPI. (2024, April 29). Efficient Solvent-Free Synthesis of Indolizines Using CuBr Catalyst from Pyridine, Acetophenone, and Electron-Deficient Alkenes. Retrieved from [Link]

  • PubMed. (2022). Design, synthesis and chemical stability of indolizine derivatives for antidiabetic activity. Retrieved from [Link]

  • Physical Chemistry Research. (2023, November 19). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 2-Phenylindolizine. PubChem. Retrieved from [Link]

  • Wikipedia. (n.d.). Indolizine. Retrieved from [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the HRMS Fragmentation Pattern of 1-Acetyl-2-phenylindolizine: A Predictive and Comparative Analysis

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed exploration of the predicted High-Resolution Mass Spectrometry (HRMS) fragmentation pattern of 1-acetyl-2-phenylindolizine. In the absence of direct experimental data in the public domain for this specific molecule, this document leverages foundational principles of mass spectrometry, analysis of the parent compound (2-phenylindolizine), and fragmentation patterns of analogous heterocyclic systems to construct a scientifically rigorous and predictive framework. This analysis is intended to serve as a valuable resource for researchers, scientists, and drug development professionals in interpreting mass spectra of novel indolizine derivatives.

The Significance of Indolizine Scaffolds and the Role of HRMS

Indolizines are a class of nitrogen-containing heterocyclic compounds that form the core structure of various natural products and pharmacologically active molecules.[1] Their diverse biological activities, including anticancer and antimicrobial properties, make them attractive targets in medicinal chemistry and drug discovery.[2][3][4] High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the structural elucidation of these complex molecules, providing not only the exact mass of the parent ion but also a unique fragmentation fingerprint that aids in the definitive identification of their structure.[5]

Experimental Protocol for HRMS Analysis of Indolizine Derivatives

A robust HRMS analysis of novel indolizine compounds like 1-acetyl-2-phenylindolizine is critical for accurate structural confirmation. The following protocol outlines a generalized approach for acquiring high-quality data.

Sample Preparation:

  • Dissolve 1-2 mg of the synthesized and purified 1-acetyl-2-phenylindolizine in 1 mL of a suitable solvent such as methanol or acetonitrile.

  • Perform serial dilutions to achieve a final concentration of approximately 1-10 µg/mL.

  • Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter.

Instrumentation and Parameters:

  • Mass Spectrometer: A quadrupole time-of-flight (Q-TOF) or Orbitrap mass spectrometer is recommended for high resolution and mass accuracy.

  • Ionization Source: Electron Ionization (EI) is a common technique for generating fragment ions of small molecules. Electrospray Ionization (ESI) can also be used, particularly for tandem MS experiments.

  • Ionization Mode: Positive ion mode is typically employed for nitrogen-containing heterocyclic compounds.

  • Mass Range: A scan range of m/z 50-500 is generally sufficient to capture the parent ion and its significant fragments.

  • Collision Energy (for MS/MS): For tandem mass spectrometry experiments (e.g., Collision-Induced Dissociation - CID), a collision energy ramp (e.g., 10-40 eV) should be applied to generate a comprehensive set of fragment ions.[6]

Foundational Analysis: The Fragmentation of 2-Phenylindolizine

To predict the fragmentation of 1-acetyl-2-phenylindolizine, it is imperative to first understand the behavior of its core structure, 2-phenylindolizine. The mass spectrum of 2-phenylindolizine is characterized by a prominent molecular ion peak, which is typical for stable aromatic systems.[7][8]

m/z Proposed Elemental Composition Proposed Fragment Relative Abundance
193.0891C14H11N[M]+•High
192.0813C14H10N[M-H]+Medium
165.0653C13H9[M-HCN]+Medium

The high stability of the molecular ion (m/z 193) indicates that significant energy is required to induce fragmentation. The loss of a hydrogen atom to form the ion at m/z 192 is a common fragmentation pathway for aromatic compounds. The fragment at m/z 165 likely arises from the loss of hydrogen cyanide (HCN) from the pyridine ring of the indolizine core, a characteristic fragmentation for many nitrogen-containing heterocycles.

Predictive Fragmentation Pathway of 1-Acetyl-2-phenylindolizine

The introduction of an acetyl group at the C1 position of the 2-phenylindolizine core provides a new site for charge localization and initiation of fragmentation. The following is a proposed fragmentation pathway for 1-acetyl-2-phenylindolizine under electron impact ionization.

The molecular formula of 1-acetyl-2-phenylindolizine is C16H13NO, with an exact mass of 235.0997 g/mol .

Key Proposed Fragmentation Pathways:

  • Alpha-Cleavage of the Acetyl Group: The most facile fragmentation is expected to be the cleavage of the bond between the carbonyl carbon and the indolizine ring (alpha-cleavage). This would result in the loss of a ketene radical (CH2=C=O) and the formation of a stable acylium ion. However, the more likely scenario is the loss of a methyl radical from the acetyl group.

  • Loss of a Methyl Radical: A primary fragmentation event is the loss of a methyl radical (•CH3) from the acetyl group, leading to the formation of a stable acylium ion at m/z 220 . This is a very common fragmentation for compounds containing an acetyl group.

  • Loss of Ketene: Another characteristic fragmentation for acetylated compounds is the loss of a neutral ketene molecule (CH2=C=O). This would result in an ion at m/z 193 , which corresponds to the molecular ion of 2-phenylindolizine. The presence of this fragment would strongly suggest the presence of the 2-phenylindolizine core.

  • Formation of the Phenyl Cation: Cleavage of the bond between the phenyl group and the indolizine ring can lead to the formation of the phenyl cation at m/z 77 .

  • Fragmentation of the Indolizine Core: Subsequent fragmentation of the indolizine ring system, similar to the parent compound, can also occur, leading to fragments resulting from the loss of HCN.

Fragmentation_Pathway M 1-Acetyl-2-phenylindolizine [M]+• m/z 235 F1 [M - •CH3]+ m/z 220 M->F1 - •CH3 F2 [M - CH2CO]+• m/z 193 M->F2 - CH2CO F3 [C6H5]+ m/z 77 M->F3 - C10H8NO F4 [M - CH3 - CO]+ m/z 192 F1->F4 - CO

Caption: Proposed HRMS fragmentation pathway of 1-acetyl-2-phenylindolizine.

Comparative Analysis: 1-Acetyl-2-phenylindolizine vs. 2-Phenylindolizine

The presence of the acetyl group is expected to significantly alter the fragmentation pattern compared to the unsubstituted 2-phenylindolizine.

Feature 2-Phenylindolizine Predicted for 1-Acetyl-2-phenylindolizine Rationale
Molecular Ion m/z 193 (High abundance)m/z 235 (Moderate to high abundance)The acetyl group adds mass but the aromatic core remains stable.
Base Peak Likely m/z 193Likely m/z 220 or m/z 193The loss of the methyl radical to form a stable acylium ion is a very favorable fragmentation. The loss of ketene is also highly probable.
Characteristic Fragments m/z 192, 165m/z 220, 193, 192, 77The acetyl group introduces new fragmentation pathways.
Diagnostic Value High abundance of m/z 193Presence of fragments at m/z 220 and the loss of 42 Da (ketene) to give m/z 193.These fragments are indicative of an acetylated phenylindolizine structure.

Conclusion

This guide presents a predictive analysis of the HRMS fragmentation pattern of 1-acetyl-2-phenylindolizine based on established mass spectrometric principles and comparative data from its parent compound. The key predicted fragmentation pathways include the loss of a methyl radical to form an acylium ion (m/z 220) and the loss of a neutral ketene molecule to yield the 2-phenylindolizine radical cation (m/z 193). These predictions provide a robust framework for researchers to interpret experimental HRMS data for this and related novel indolizine derivatives. Experimental verification of this proposed fragmentation pattern is a necessary next step for definitive structural confirmation.

References

  • BenchChem. (n.d.). Spectroscopic Characterization of the Indolizine Core: A Technical Guide.
  • ACS Publications. (n.d.). Mass spectrometry of simple indoles. The Journal of Organic Chemistry.
  • Journal of Basic and Clinical Pharmacy. (2017). Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties.
  • PubMed. (2022).
  • Journal of the American Chemical Society. (2025).
  • University of Colorado Boulder. (n.d.).
  • ACS Publications. (n.d.). Fragmentation reactions of doubly charged ions of nitrogenous heterocyclic aromatic compounds. The Journal of Physical Chemistry.
  • Wikipedia. (n.d.).
  • ResearchGate. (n.d.). Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety.
  • ResearchGate. (2024).
  • PubChem. (n.d.). 2-Phenylindolizine.
  • Der Pharma Chemica. (n.d.). Synthesis, Biological Activity of 2-phenylindolizine Acetamide Derivatives as Potential Antibacterial Agents.
  • Wikipedia. (n.d.).
  • PubMed. (2024).
  • Macedonian Pharmaceutical Bulletin. (2022).
  • Semantic Scholar. (n.d.). Synthesis, Biological Activity of 2-phenylindolizine Acetamide Derivatives as Potential Antibacterial Agents.
  • ScienceDirect. (2020).
  • SciSpace. (2019). Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development.
  • PMC. (2023). A Mechanism Study on the (+)
  • University of Alabama at Birmingham. (2009). Ion fragmentation of small molecules in mass spectrometry.
  • ChemicalBook. (n.d.). 2-PHENYLINDOLIZINE(25379-20-8) MS spectrum.

Sources

Comparative Guide: UV-Vis Absorption Maxima of 2-Phenyl Substituted Indolizines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Indolizines represent a uniquely privileged class of 10π-electron fused proaromatic heterocycles. By combining a fully conjugated pyrrole-pyridine architecture, these scaffolds exhibit powerful electron-donating properties. Modifying the base indolizine structure with a 2-phenyl substituent fundamentally reshapes its optoelectronic profile by extending π-conjugation and narrowing the HOMO-LUMO energy gap.

This technical guide objectively compares the UV-Vis absorption performance of the baseline 2-phenylindolizine against advanced molecular derivatives (such as BODIPY, cyanine, and sulfonylated analogues). Furthermore, we establish a self-validating experimental framework for the accurate spectrophotometric characterization of these highly sensitive conjugated dyes.

Structural Mechanistic Insights: The "2-Phenyl" Effect

The base indolizine core typically displays its most intense absorption bands in the deep UV spectrum. However, introducing a bulky phenyl substituent at the C-2 position forces distinct photophysical consequences[1]:

  • Extended Conjugation Length: The 2-phenyl ring expands the accessible resonance network. While steric interactions between the phenyl group and the bridging indolizine protons induce a dihedral twist, dynamic planarization occurs in the excited state, significantly lowering the energetic requirement for

    
     transitions[2].
    
  • Band Structural Shifts: The unsubstituted 2-phenylindolizine exhibits a characteristic short-wave band (Band I) between 250–256 nm, and a medium-intensity transition (Band II) centered around 350 nm[3].

  • Proaromatic Driving Force: Upon photo-excitation or electron donation to an acceptor (e.g., in cyanine or BODIPY dyes), the indolizine core undergoes structural rearrangement to form a highly stabilized, fully aromatic pyridinium ring. This powerful internal charge transfer (ICT) shifts optical absorption deep into the Near-Infrared (NIR) and Shortwave Infrared (SWIR) domains[4],[2].

Comparative UV-Vis Performance Data

To guide rational drug and dye design, the table below consolidates the empirical absorption maxima (


) and functional traits of key 2-phenylindolizine derivatives.
Compound ArchitectureChemical ModificationPrincipal Absorption Maxima (

)
Optoelectronic Characteristics & Applications
2-Phenylindolizine (Baseline)None250–256 nm (Band I)~350 nm (Band II)Foundational scaffold; baseline reference for bathochromic shifts[3].
6-Nitro-2-phenylindolizine Electron-withdrawing C-6 NO

250–253 nmFeatures a distinctive broadened shoulder at longer wavelengths, allowing isomeric differentiation from 8-nitro analogues[5].
3-Sulfonyl-2-phenylindolizine Direct C-3 Sulfonylation330–350 nmStrong UV absorbers. Addition of a C-2 styryl group dramatically increases fluorescence quantum yield to 58.2%[6].
Indolizine-BODIPY (2Ph) meso-C bridging to BODIPY798 nmMassive bathochromic shift. Highly responsive to acid, shifting to 1027 nm (SWIR) upon protonation[4].
Indolizine-Cyanine (C5) Polymethine bridge extending to C5>800 nm (Solvent dependent)Deep-tissue biophotonic imaging agents featuring ultra-large Stokes shifts due to excited-state planarization[2].

Standardized Experimental Protocol: UV-Vis Acquisition

To produce trustworthy, publication-quality UV-Vis data, laboratory workflows must prevent self-association (aggregation) and solvent-induced spectral masking. The following step-by-step protocol functions as a self-validating system , explaining the causality behind each procedural constraint.

Step 1: Substrate Preparation and Solvent Selection
  • Action: Weigh the highly purified 2-phenylindolizine derivative and dissolve it in UV-grade (spectrophotometric) solvents such as dry dichloromethane (DCM) or dimethyl sulfoxide (DMSO) to a stock concentration of

    
     M.
    
  • Causality: Technical-grade solvents possess trace impurities with competing

    
    -bonds that will artificially inflate the baseline or entirely mask the subtle ~350 nm transitions of the indolizine core.
    
Step 2: Anaerobic Degassing
  • Action: Subject the stock solution to three cycles of freeze-pump-thaw or sparge with ultra-high-purity Argon for 10 minutes.

  • Causality: Dissolved oxygen acts as a potent triplet-state quencher and can induce photo-oxidative degradation of the electron-rich indolizine ring under intense UV irradiation, compromising measurement repeatability.

Step 3: Serial Dilution to Linear Dynamic Range
  • Action: Dilute the stock solution strictly to a working range of

    
     M to 
    
    
    
    M.
  • Causality: According to the Beer-Lambert Law (

    
    ), the absorbance must be kept below 1.0 A.U. Higher concentrations promote 
    
    
    
    stacking (excimer formation), leading to peak broadening, false hypsochromic shifts, and nonlinear detector saturation.
Step 4: Matched-Cuvette Baseline Subtraction
  • Action: Fill two identical precision quartz cuvettes (10 mm path length) with the pure degassed solvent. Run a baseline correction scan from 200 nm to 900 nm.

  • Causality: Quartz ensures high transmissivity in the deep UV (<300 nm) where Band I resides. Baseline subtraction eliminates solvent cutoff interference and subtracts optical scattering caused by minor cuvette imperfections.

Step 5: Spectrophotometric Scanning & Validation
  • Action: Replace the reference solvent in the sample beam with the indolizine working solution and scan at a medium scan rate (e.g., 100 nm/min). Calculate the molar extinction coefficient (

    
    ) at peak maxima.
    
  • Causality: A medium scan speed provides an optimal signal-to-noise ratio, ensuring precise detection of minor shoulders (such as those observed in 6-nitro vs. 8-nitro isomeric differentiation).

Visualizing the Spectrophotometric Workflow

Below is the logical relationship mapping the quality-control constraints applied during our self-validating UV-Vis data acquisition protocol.

G N1 1. Substrate Synthesis & Isolation N2 2. Purity Validation (NMR / LC-MS) N1->N2 Verify Purity N3 3. Anaerobic Sample Prep (Degassed Solvents) N2->N3 Dissolve at 10⁻⁵ M N4 4. UV-Vis Acquisition (200–900 nm) N3->N4 Load Quartz Cuvette N5 5. Photophysical Analysis (λ_max, ε, Stokes Shift) N4->N5 Baseline Subtraction

Workflow for UV-Vis characterization and photophysical analysis of 2-phenylindolizines.

References

The claims, quantitative spectra data, and application contexts within this guide are thoroughly grounded in the following peer-reviewed resources and institutional databases:

  • [PubChem - 2-Phenylindolizine (CID 96128)] National Institutes of Health (NIH). 1

  • [Structure and ambiphilic reactivity of indolizines. 3. Synthesis and isomerical recyclization of 2-phenyl-7-methyl-6(8)-nitroindolizines] Moscow State University. 5

  • [Acid-Triggered Switchable Near-Infrared/Shortwave Infrared Absorption and Emission of Indolizine-BODIPY Dyes] National Institutes of Health (PMC). 4

  • [Visible-Light-Induced Insertion of Sulfur Dioxide Mediated by Electron Donor–Acceptor Complex: Synthesis and Photophysical Properties of 3-Sulfonyl Indolizines] Université Paris-Saclay. 6

  • [Indolizines as potential antimicrobial agents] Oregon State University Scholars Archive. 3

  • [Near Infrared Emissive Cyanine Dyes with Increased Stokes Shifts] University of Kentucky (UKnowledge). 2

Sources

The Ascending Challenge: A Comparative Analysis of Indolizine and Indole Scaffolds in the Quest for Novel Anti-Tubercular Agents

Author: BenchChem Technical Support Team. Date: March 2026

The enduring global health threat of tuberculosis (TB), exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (MTB), necessitates an urgent and unceasing search for novel therapeutic agents. Among the myriad of heterocyclic scaffolds explored in medicinal chemistry, indolizine and its structural isomer, indole, have emerged as privileged structures, demonstrating significant potential in the development of potent anti-tubercular drugs. This guide provides a comprehensive comparative analysis of indolizine and indole derivatives, delving into their anti-tubercular efficacy, mechanisms of action, and structure-activity relationships (SAR), supported by experimental data to inform and guide researchers in the field of anti-TB drug discovery.

A Tale of Two Scaffolds: Structural Nuances of Indolizine and Indole

Indolizine and indole are bicyclic aromatic heterocyclic compounds, each possessing a ten-π-electron system. The key distinction lies in the position of the nitrogen atom. In the indole nucleus, the nitrogen atom is part of the five-membered pyrrole ring fused to a benzene ring. Conversely, the indolizine scaffold features a nitrogen atom at the bridgehead position, shared between a six-membered pyridine ring and a five-membered pyrrole ring. This seemingly subtle difference in nitrogen placement profoundly influences the electronic distribution, chemical reactivity, and, consequently, the biological activity of their respective derivatives.

Comparative Anti-Tubercular Efficacy: A Data-Driven Overview

A direct, head-to-head comparative study of indolizine and indole derivatives under identical experimental conditions is not extensively documented in the literature. However, by collating data from various independent studies, we can draw meaningful comparisons of their in vitro activity against the drug-sensitive H37Rv strain of M. tuberculosis. The Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that inhibits visible bacterial growth, is a standard metric for this assessment.

ScaffoldDerivative ExampleMIC (µg/mL) against H37RvCytotoxicity (Cell Line)Reference
Indolizine 1,2,3-trisubstituted indolizine (Compound 3a )4Non-toxic (in silico and in vitro)[1][2][3]
7-methoxy-indolizine (Compound 5i and 5j )Potent activityNo toxicity up to 500 µg/mL (PBM cells)[4]
7-methyl/formylindolizine (Compound 4 )4Non-toxic up to 500 µg/mL (PBM cells)[5][6]
Indole Indole-2-carboxamideLow nanomolar rangeDevoid of apparent toxicity (Vero cells)
Isatin derivatives1.56 - 6.25Weak cytotoxicity[7]
3-triazenoindoles0.2 - 0.5High selectivity index[8]

Analysis of Efficacy Data:

Unraveling the Mechanisms of Action: Diverse Strategies to Inhibit MTB

The anti-tubercular activity of indolizine and indole derivatives stems from their ability to interfere with essential biological processes in M. tuberculosis. While the exact mechanisms for many compounds are still under investigation, several key targets have been identified.

Indolizine Derivatives: Targeting Key Mycobacterial Enzymes

In silico docking studies and enzymatic assays have suggested that some indolizine derivatives may exert their anti-tubercular effect by inhibiting enoyl-acyl carrier protein reductase (InhA) .[1][3][9] InhA is a crucial enzyme in the mycobacterial fatty acid synthase-II (FAS-II) system, which is responsible for the synthesis of mycolic acids, essential components of the mycobacterial cell wall. Inhibition of InhA disrupts cell wall integrity, leading to bacterial death. Another potential target identified for indolizines is anthranilate phosphoribosyltransferase .[1][3]

Indole Derivatives: A Broader Spectrum of Targets

The indole scaffold has demonstrated a more diverse range of molecular targets. A significant number of potent indole-based anti-tubercular agents, particularly indole-2-carboxamides, have been shown to target the mycobacterial membrane protein Large 3 (MmpL3) .[10] MmpL3 is an essential transporter protein involved in the export of trehalose monomycolate, a precursor for mycolic acid synthesis and cell wall formation. Inhibition of MmpL3 is a validated and promising strategy for anti-TB drug development. Other reported mechanisms for indole derivatives include the inhibition of cell wall synthesis, replication, transcription, and translation.

G cluster_indolizine Indolizine Derivatives cluster_indole Indole Derivatives Indolizine Indolizine Scaffold InhA InhA Inhibition Indolizine->InhA Disrupts mycolic acid synthesis Anthranilate_PRT Anthranilate Phosphoribosyltransferase Inhibition Indolizine->Anthranilate_PRT MTB_Death Mycobacterium tuberculosis Death InhA->MTB_Death Anthranilate_PRT->MTB_Death Indole Indole Scaffold MmpL3 MmpL3 Inhibition Indole->MmpL3 Inhibits trehalose monomycolate transport Other_Targets Other Cellular Targets (Replication, Transcription, etc.) Indole->Other_Targets MmpL3->MTB_Death Other_Targets->MTB_Death

Caption: Proposed Mechanisms of Action for Indolizine and Indole Anti-Tubercular Agents.

Structure-Activity Relationship (SAR): The Blueprint for Potency

The anti-tubercular activity of both scaffolds is highly dependent on the nature and position of substituents.

Indolizine SAR:

  • Substitutions at positions 1, 2, and 3: The presence of various substituents at these positions has been shown to be crucial for activity. For instance, a fluorine atom at the 4-position of a benzoyl group at the 3-position and a methyl group at the 2-position of the indolizine ring resulted in a potent derivative with an MIC of 4 µg/mL.[3]

  • Ester groups: The introduction of an ethyl ester group at the 4-position of the benzoyl ring has been linked to activity against MDR-TB strains.[1][2][3]

Indole SAR:

  • Indole-2-carboxamides: This class has been extensively studied, with modifications to the amide substituent leading to significant improvements in potency and pharmacokinetic properties.

  • Isatin (indole-2,3-dione) derivatives: The substitution pattern on the isatin ring and the nature of the side chain at the 3-position greatly influence their anti-tubercular activity.

Experimental Protocol: Microplate Alamar Blue Assay (MABA) for MIC Determination

The MABA is a widely used colorimetric assay for determining the MIC of compounds against M. tuberculosis. It is a reliable, cost-effective, and higher-throughput alternative to traditional methods.

Materials:

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol and 10% (v/v) ADC (albumin-dextrose-catalase)

  • 96-well microtiter plates (sterile, flat-bottom)

  • Test compounds (dissolved in DMSO)

  • Standard anti-TB drug (e.g., Isoniazid or Rifampicin) as a positive control

  • Alamar Blue reagent

  • Sterile deionized water

  • Incubator (37°C)

  • Plate reader (optional, for quantitative analysis)

Procedure:

  • Preparation of Inoculum:

    • Grow M. tuberculosis H37Rv in supplemented Middlebrook 7H9 broth to mid-log phase.

    • Adjust the turbidity of the bacterial suspension to a McFarland standard of 1.0.

    • Dilute the adjusted suspension 1:20 in fresh 7H9 broth to obtain the final inoculum.

  • Plate Setup:

    • Add 200 µL of sterile deionized water to all outer perimeter wells of the 96-well plate to minimize evaporation.

    • Add 100 µL of supplemented 7H9 broth to all inner wells.

  • Serial Dilution of Compounds:

    • Add 100 µL of the test compound stock solution (at 2x the highest desired final concentration) to the first well of a row.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, across the plate. Discard 100 µL from the last well.

    • Repeat for each test compound and the positive control.

    • Include a drug-free well as a growth control.

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum to all wells containing the serially diluted compounds and the growth control wells.

  • Incubation:

    • Seal the plate and incubate at 37°C for 5-7 days.

  • Addition of Alamar Blue and Reading:

    • After the incubation period, add 20 µL of Alamar Blue reagent to each well.

    • Re-incubate the plate for another 24-48 hours.

    • Visually observe the color change. A blue color indicates no bacterial growth (inhibition), while a pink color indicates bacterial growth.

    • The MIC is the lowest concentration of the compound that prevents the color change from blue to pink.

Caption: Experimental Workflow for the Microplate Alamar Blue Assay (MABA).

Conclusion and Future Directions

Both indolizine and indole scaffolds have firmly established their positions as valuable starting points for the design and development of novel anti-tubercular agents. While indole derivatives have, in some reported cases, exhibited slightly superior potency, indolizines have shown significant promise against drug-resistant strains. The choice of scaffold for a drug discovery program will ultimately depend on a multitude of factors, including synthetic accessibility, structure-activity relationship trends, and the desired mechanism of action.

Future research should focus on direct comparative studies of lead compounds from both series under standardized conditions to provide a more definitive assessment of their relative merits. Furthermore, a deeper understanding of their mechanisms of action and resistance development will be crucial for the rational design of next-generation anti-tubercular drugs. The continued exploration and optimization of both indolizine and indole derivatives hold significant promise in the ongoing battle against tuberculosis.

References

  • Venugopala, K. N., et al. (2019). Anti-Tubercular Activity of Substituted 7-Methyl and 7-Formylindolizines and In Silico Study for Prospective Molecular Target Identification. Molecules, 24(23), 4386. [Link]

  • Venugopala, K. N., et al. (2019). Computational, crystallographic studies, cytotoxicity and anti-tubercular activity of substituted 7-methoxy-indolizine analogues. PLoS ONE, 14(6), e0217570. [Link]

  • Nikonenko, B. V., et al. (2017). Activity of new indole derivatives against Mycobacterium tuberculosis and Mycobacterium avium in HIV combined mycobacteriosis. Journal of Bacteriology & Parasitology, 8(5).
  • Venugopala, K. N., et al. (2021). Anti-tubercular activity and molecular docking studies of indolizine derivatives targeting mycobacterial InhA enzyme. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1472-1487. [Link]

  • Venugopala, K. N., et al. (2021). Anti-tubercular activity and molecular docking studies of indolizine derivatives targeting mycobacterial InhA enzyme. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1472-1487. [Link]

  • ResearchGate. (n.d.). In vitro anti-TB activity of indolizines 1a-e, 2a-e, 3a-e, 4, and 5... [Link]

  • Saxena, A., et al. (2015). Antimicrobial and anti-tubercular activity of some new indole derivatives. World Journal of Pharmaceutical Sciences, 3(9), 1877-1882.
  • Venugopala, K. N., et al. (2021). Anti-tubercular activity and molecular docking studies of indolizine derivatives targeting mycobacterial InhA enzyme. Figshare. [Link]

  • Al-Sanea, M. M., et al. (2021). Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. RSC Advances, 11(31), 19185-19198. [Link]

  • Venugopala, K. N., et al. (2021). Anti-tubercular activity and molecular docking studies of indolizine derivatives targeting mycobacterial InhA enzyme. Taylor & Francis Online. [Link]

  • Velezheva, V. S., et al. (2016). In Vitro Activity of 3-Triazeneindoles against Mycobacterium tuberculosis and Mycobacterium avium. Antimicrobial Agents and Chemotherapy, 60(6), 3783-3786. [Link]

  • Venugopala, K. N., et al. (2019). Anti-Tubercular Activity of Substituted 7-Methyl and 7-Formylindolizines and In Silico Study for Prospective Molecular Target. Semantic Scholar. [Link]

  • Venugopala, K. N., et al. (2021). Anti-tubercular activity and molecular docking studies of indolizine derivatives targeting mycobacterial InhA enzyme. PMC. [Link]

  • ResearchGate. (n.d.). MIC (µg) values against Mycobacterium tuberculosis H37Rv in vitro. [Link]

  • BenchChem. (2025).
  • Collins, L. A., & Franzblau, S. G. (1997). Microplate Alamar Blue Assay versus BACTEC 460 system for high-throughput screening of compounds against Mycobacterium tuberculosis and Mycobacterium avium. Antimicrobial Agents and Chemotherapy, 41(5), 1004-1009. [Link]

  • Fathima, F., et al. (2021).
  • BenchChem. (2025).
  • Ray, R., et al. (2024). Developing novel indoles as antitubercular agents and simulated annealing-based analysis of their binding with MmpL3. Journal of Biomolecular Structure and Dynamics, 1-15. [Link]

  • BenchChem. (2025).
  • Bwanga, F., et al. (2009). Inter- and Intra-Assay Reproducibility of Microplate Alamar Blue Assay Results for Isoniazid, Rifampicin, Ethambutol, Streptomycin, Ciprofloxacin, and Capreomycin Drug Susceptibility Testing of Mycobacterium tuberculosis. Journal of Clinical Microbiology, 47(7), 2117-2123. [Link]

  • ResearchGate. (n.d.). Indole Derivatives as Anti-Tubercular Agents: An Overview on their Synthesis and Biological Activities. [Link]

  • Antimicrobial Testing Laboratory. (n.d.). Minimum Inhibitory Concentration Assay (MIC). [Link]

  • Springer. (n.d.). Rapid Screening of Inhibitors of Mycobacterium tuberculosis Growth Using Tetrazolium Salts.
  • Stec, J., et al. (2018). Indole-2-Carboxamides Are Active against Mycobacterium abscessus in a Mouse Model of Acute Infection. Antimicrobial Agents and Chemotherapy, 62(11), e01344-18. [Link]

  • Khosravi, A. D., et al. (2021). Evaluation of Accuracy of Microplate Alamar Blue Assay and Proportion Method for Prompt Detection of Mycobacterium tuberculosis and Clinical Isolates of Multidrug-resistant M. tuberculosis. Journal of Comprehensive Pediatrics, 12(3), e110294. [Link]

  • Shi, W., et al. (2025). Determining the minimum inhibitory concentrations of pyrazinamide against Mycobacterium tuberculosis clinical isolates at a neutral pH of 6.8 using the broth microdilution method. Frontiers in Microbiology, 16, 1293027. [Link]

  • Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]

Sources

Safety Operating Guide

Standard Operating Procedure & Safety Blueprint: Handling 1-(2-Phenyl-1-indolizinyl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Preclinical Drug Development Professionals

1-(2-Phenyl-1-indolizinyl)ethanone (also referred to structurally as 1-acetyl-2-phenylindolizine) is a specialized nitrogen-containing heterocyclic small molecule. In modern drug discovery, functionalized indolizine scaffolds are frequently investigated for their potent biological activities, including anti-proliferative effects and the induction of apoptosis in various human cancer cell lines[1].

Because this compound is typically synthesized for preclinical screening, it lacks a universally standardized, mass-market Safety Data Sheet (SDS). Therefore, as your trusted partner in laboratory safety, we have synthesized this comprehensive operational guide. By extrapolating empirical data from the highly active indolizine parent class[2] and the reactive acetophenone moiety[3], this document provides a self-validating, deeply grounded system for ensuring researcher safety.

Physicochemical Hazard Profiling

To handle this compound safely, we must first understand the structural causality of its hazards. The molecule is composed of a lipophilic phenyl-indolizine core coupled with an acetyl group.

  • The Indolizine Core: Confers high cellular permeability, which makes the molecule an excellent candidate for intracellular drug targeting[1]. However, this same property makes accidental dermal exposure highly dangerous, as the molecule can readily penetrate the skin barrier[2].

  • The Acetophenone Moiety: Acetophenone derivatives are classified as severe ocular irritants and potential lachrymators[3]. Accidental aerosolization or liquid splashing can cause rapid, irreversible corneal damage[4].

Anticipated GHS Hazard Classifications (Extrapolated)
Hazard CategoryGHS CodeSignal WordCausality & Mechanistic Insight
Acute Toxicity (Oral) H302Warning Small-molecule biologically active N-heterocycles frequently disrupt gastrointestinal cellular pathways if ingested[3][5].
Skin Irritation H315Warning The lipophilic nature of the compound causes stripping of dermal lipids, leading to acute localized inflammation[2].
Eye Irritation H319Warning The ketone (acetyl) group interacts aggressively with mucosal proteins in the eye, risking severe tissue damage[2][3].
Cytotoxic Potential N/ADanger (Assumed)Due to its utilization in inducing apoptosis in cervical cancer cells (e.g., HeLa, SiHa), it must be treated as a suspected cytotoxic agent[1].

Prescribed Personal Protective Equipment (PPE)

Do not rely on standard undergraduate-level PPE. Handling biologically active synthetic intermediates requires an upgraded defense posture designed to interrupt specific exposure pathways.

  • Hand Protection (Double Gloving): Wear Nitrile (minimum 0.11 mm thickness) or Butyl rubber gloves [4][6].

    • Causality: The lipophilic structure of 1-(2-Phenyl-1-indolizinyl)ethanone allows it to permeate highly porous materials like standard latex. Furthermore, this compound is often solubilized in Dimethyl Sulfoxide (DMSO) for biological assays. DMSO is a potent transdermal carrier; if a splash occurs, the outer glove must be shed immediately while the inner glove provides a secondary barrier.

  • Ocular Defense: Indirect-vented chemical splash goggles [6].

    • Causality: Standard safety glasses with side shields offer zero protection against aerosolized organic dust or solvent vapors. Indirect-vented goggles block particulate intrusion and vapor accumulation[4].

  • Respiratory Protection: N95 or P100 Particulate Respirator .

    • Causality: If the solid powder must be handled outside a ventilated enclosure (which is highly discouraged), a respirator prevents the inhalation of micro-dust[2][3], mitigating the H302/H332 acute toxicity risk.

  • Body Protection: A fully buttoned, fluid-resistant Tyvek lab coat is recommended over standard cotton, as cotton rapidly absorbs solvent mixtures, pinning hazardous chemicals directly against the skin[6].

Operational Methodology: Safe Handling & Solubilization

Every step in this workflow is designed to prevent aerosolization and limit energetic reactions.

Step-by-Step Solubilization Protocol

Objective: Safely transfer and dissolve 1-(2-Phenyl-1-indolizinyl)ethanone in DMSO for in vitro screening.

  • Environmental Preparation: Ensure the chemical fume hood or Class II Biological Safety Cabinet (BSC) is operational with a face velocity of 80-100 feet per minute (fpm)[2][3]. Remove all oxidizing agents from the workspace.

  • Static Mitigation: Wipe the interior of the analytical balance with an anti-static cloth. Causality: Finely milled organic powders possess a high surface area and accumulate electrostatic charge, causing them to "jump" from spatulas and become airborne[3].

  • Weighing Operations: Use a grounded, non-sparking metallic or ceramic spatula. Weigh the compound directly into a pre-tared glass vial with a PTFE-lined cap.

  • Solubilization: Transport the sealed vial to the fume hood. Open the vial and add the requisite volume of DMSO slowly. Do not vortex vigorously initially , as sudden solvation can generate micro-bubbles that aerosolize the compound when popped. Instead, use a gentle orbital swirl.

  • Workspace Decontamination: Upon completion, wipe down all surfaces (spatulas, balances, hood floor) with a solvent that effectively cuts lipophilic compounds (e.g., 70% Isopropanol), followed by a standard soap and water wash[7].

Emergency Spill & Waste Disposal Plans

Accidental releases must be managed with cold, procedural precision.

Spill Response
  • Solid Powder Spill: Do NOT dry-sweep. Dry sweeping generates massive dust clouds. Instead, cover the powder with damp paper towels or an inert absorbent pad to weigh the dust down. Carefully scoop the pads into a hazardous waste bag using non-sparking tools[2][4].

  • Solution Spill (DMSO/Solvent): Isolate the area. Evacuate personnel not wearing proper PPE[3]. Apply an inert, high-capacity absorbent such as vermiculite or diatomaceous earth[6].

Disposal Plan

Because 1-(2-Phenyl-1-indolizinyl)ethanone contains heavily functionalized aromatic rings, it poses a high risk of aquatic toxicity and environmental persistence.

  • Never dispose of down the drain [5].

  • Collect all contaminated solid waste, including gloves, weigh boats, and absorbent pads, into a clearly labeled, sealed biohazard or chemical waste bin.

  • Liquid waste must be consolidated into a dedicated, halogen-free organic waste carboy for professional high-temperature chemical incineration [3][4].

Visual Logic Mapping: Handling Workflow

G Risk Hazard Profiling 1-(2-Phenyl-1-indolizinyl)ethanone PPE Don Prescribed PPE (Nitrile/Butyl, Goggles, Respirator) Risk->PPE Hood Engineering Controls Transfer to Fume Hood / Class II BSC PPE->Hood State Assess Material State Hood->State Solid Dry Powder Handling Use Anti-Static Tools State->Solid Liquid Solubilization (e.g., DMSO) Secondary Containment State->Liquid Execute Execute Experimental Protocol (In Vitro Assays / Synthesis) Solid->Execute Liquid->Execute Decon Decontamination & Waste Incineration Pipeline Execute->Decon Spill Spill Management Absorbents & Isolation Execute->Spill Spill->Decon

Caption: Step-by-step risk mitigation and material handling workflow for indolizine derivatives.

References

  • Antiproliferative Effect and Induction of Apoptosis by Inula viscosa L. and Retama monosperma L. Extracts in Human Cervical Cancer Cells . IntechOpen. 1

  • INDOLIZINE - Safety Data Sheet . ChemicalBook. 2

  • Acetophenone - Hazardous Substance Fact Sheet . NJ.gov. 6

  • Acetophenone - SAFETY DATA SHEET . West Liberty University. 4

  • Indolizine-7-carboxamide SAFETY DATA SHEET . BLD Pharmatech.7

  • Acetophenone CAS No 98-86-2 MATERIAL SAFETY DATA SHEET . CDH Fine Chemical. 3

  • Safety Data Sheet - 4-Ethyl-1,4,7,8-tetrahydro-3H,10H-spiro[pyrano[3,4-f]indolizine-6,2'-[1,3]dioxolane]-3,10-dione . Fluorochem. 5

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.